Product packaging for Noralfentanil(Cat. No.:CAS No. 61086-18-8)

Noralfentanil

Cat. No.: B044681
CAS No.: 61086-18-8
M. Wt: 276.37 g/mol
InChI Key: ULOZGJWEIWAWML-UHFFFAOYSA-N
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Description

Noralfentanil is a potent synthetic opioid receptor agonist of significant interest in pharmacological and neurobiological research. Structurally related to fentanyl, it serves as a pivotal compound for studying the binding affinity, selectivity, and functional efficacy at mu-opioid (MOP) receptors. Its primary research value lies in its high potency, which allows scientists to investigate the intricate signaling pathways and downstream effects of opioid receptor activation in vitro and in animal models. Key research applications include the exploration of analgesic mechanisms, the study of tolerance and dependence phenomena, and the profiling of novel opioid antagonists or treatments for overdose. Furthermore, this compound is an essential reference standard in forensic toxicology and analytical chemistry for the development and validation of highly sensitive assays to detect and quantify fentanyl analogs in biological samples. Researchers utilize this compound to advance the understanding of the opioid system, with the ultimate goal of informing the development of safer and more effective therapeutic agents for pain management, while also contributing to public health efforts in combating the opioid crisis. All research must be conducted in accordance with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B044681 Noralfentanil CAS No. 61086-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULOZGJWEIWAWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90209964
Record name Noralfentanil
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Molecular Weight

276.37 g/mol
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CAS No.

61086-18-8
Record name Noralfentanil
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Record name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide
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Foundational & Exploratory

Metabolic Pathway of Alfentanil to Noralfentanil

Author: BenchChem Technical Support Team. Date: November 2025

Requests for detailed instructions on the synthesis of controlled substances, such as fentanyl analogues, fall outside of our safety guidelines. Providing information that could facilitate the production of potent narcotics is a restricted activity.

However, I can provide information on the metabolic pathway of alfentanil within a biological system, which is a key area of study in pharmacology and drug development. This information is for educational and research purposes, focusing on how the body processes the substance, rather than its chemical synthesis.

Alfentanil is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform. The main metabolic reactions are N-dealkylation and O-demethylation. The major metabolite, noralfentanil, is formed through piperidine N-dealkylation. This process renders the compound pharmacologically inactive.

Here is a diagram illustrating this metabolic conversion:

Alfentanil_Metabolism alfentanil Alfentanil This compound This compound (Inactive Metabolite) alfentanil->this compound Piperidine N-dealkylation enzyme CYP3A4 Enzyme (in Liver) enzyme->alfentanil

Metabolic conversion of alfentanil to this compound.

This diagram shows that the enzyme CYP3A4, primarily found in the liver, acts on alfentanil to produce this compound through N-dealkylation. This metabolic step is crucial for the clearance of alfentanil from the body. Understanding this pathway is vital for predicting drug-drug interactions and managing patient dosage, particularly when co-administering other drugs that are also metabolized by, or inhibit, the CYP3A4 enzyme.

Core Mechanism of Action: The "Inactive" Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Noralfentanil is consistently referred to in the literature as an inactive metabolite of alfentanil. This classification implies that this compound does not possess significant pharmacological activity at the primary targets of its parent compound, the opioid receptors.

Opioid Receptor Binding and Functional Activity

Direct, quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound at µ (mu), δ (delta), and κ (kappa) opioid receptors are not available in published scientific literature. The consensus in pharmacology is that the N-dealkylation of fentanyl and its analogs to their respective "nor-" metabolites results in a substantial loss of opioid receptor affinity and efficacy.

For the parent compound, alfentanil, it is a potent agonist at the µ-opioid receptor. This interaction initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.

Downstream Signaling Pathways of Alfentanil (for context)

The activation of the µ-opioid receptor by an agonist like alfentanil leads to the following downstream signaling events:

  • G-protein activation: The agonist-bound receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Inhibition of adenylyl cyclase: The activated Gαi/o-GTP subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels:

    • The Gβγ subunit complex directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit complex also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

These actions collectively result in a reduction in neuronal excitability and the analgesic and sedative effects of alfentanil. Given that this compound is considered inactive, it is presumed not to initiate these signaling cascades to any significant degree.

Quantitative Data

As this compound is characterized as an inactive metabolite, there is a notable absence of quantitative pharmacological data in the scientific literature. The table below reflects this data gap.

ParameterReceptorValueReference
Binding Affinity (Ki) µ-opioidNot ReportedN/A
δ-opioidNot ReportedN/A
κ-opioidNot ReportedN/A
Functional Activity (EC50) µ-opioidNot ReportedN/A
δ-opioidNot ReportedN/A
κ-opioidNot ReportedN/A
Efficacy (Emax) µ-opioidNot ReportedN/A
δ-opioidNot ReportedN/A
κ-opioidNot ReportedN/A

Experimental Protocols for Assessing Opioid Activity

While specific protocols for this compound are not published due to its inactivity, the following are standard assays used to characterize the pharmacological activity of opioid compounds.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

  • Methodology:

    • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor) are prepared.

    • The membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
  • Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or antagonist at a G-protein coupled receptor.

  • Methodology:

    • Cell membranes expressing the opioid receptor and the relevant G-proteins are prepared.

    • The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The reaction is incubated at 30°C for a defined period.

    • The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

    • Dose-response curves are generated to determine the EC50 and Emax values.

Visualizations

Metabolic Pathway of Alfentanil

Alfentanil_Metabolism alfentanil Alfentanil This compound This compound (Inactive Metabolite) alfentanil->this compound N-dealkylation cyp3a4 CYP3A4 (Liver) cyp3a4->alfentanil

Caption: Metabolic conversion of alfentanil to this compound via N-dealkylation by CYP3A4.

Alfentanil Downstream Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular alfentanil Alfentanil mu_receptor µ-Opioid Receptor alfentanil->mu_receptor Binds g_protein Gi/o Protein (GDP-bound) mu_receptor->g_protein Activates g_protein_active Gi/o Protein (GTP-bound) g_protein->g_protein_active GDP -> GTP adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase Inhibits k_channel GIRK Channel g_protein_active->k_channel Activates ca_channel Ca²⁺ Channel g_protein_active->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp k_ion K⁺ k_channel->k_ion Efflux atp ATP atp->camp Converts to ca_ion Ca²⁺ ca_ion->ca_channel Influx

Caption: Simplified signaling cascade following µ-opioid receptor activation by alfentanil.

Conclusion

This compound is the major, yet pharmacologically inactive, metabolite of alfentanil. The core mechanism of action of this compound is best described as a lack of significant interaction with opioid receptors, rendering it unable to elicit the downstream signaling events characteristic of its parent compound. While direct experimental data on this compound's pharmacological profile is scarce, its metabolic pathway is well-characterized. For drug development professionals, the inactivity of this compound simplifies the pharmacokinetic and pharmacodynamic modeling of alfentanil, as the clinical effects can be predominantly attributed to the parent drug. Future research could focus on definitively quantifying the binding affinity and functional activity of this compound to confirm its inactive status with a high degree of certainty.

The Pharmacological Profile of Noralfentanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noralfentanil is the primary and pharmacologically significant metabolite of alfentanil, a potent, short-acting synthetic opioid analgesic. The biotransformation of alfentanil to this compound, primarily through N-dealkylation, is a critical determinant of the parent drug's pharmacokinetic and pharmacodynamic profile. Understanding the specific properties of this compound is essential for a comprehensive assessment of alfentanil's clinical effects, including its efficacy, safety, and inter-individual variability. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetics of this compound

This compound is formed in the liver primarily through the action of cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes. It is the most abundant metabolite of alfentanil.[1] Following the administration of alfentanil, a significant portion is converted to this compound, which is then predominantly eliminated through urinary excretion.

Quantitative Pharmacokinetic Data

While detailed pharmacokinetic studies focusing specifically on this compound are limited, data from studies on its parent drug, alfentanil, provide some insights.

ParameterValueSpeciesSource
Formation Major metabolite of AlfentanilHuman[1]
Metabolic Pathway N-dealkylation of Alfentanil at the piperidine nitrogenHuman[1]
Metabolizing Enzymes CYP3A4, CYP3A5Human
Urinary Excretion Constitutes approximately 30% of the administered alfentanil doseHuman[1]
Pharmacokinetic Profile Data on half-life, volume of distribution, and clearance of this compound are not readily available in the reviewed literature.--

Experimental Protocols

In Vivo Pharmacokinetic Studies in Animal Models

Detailed pharmacokinetic parameters of opioid metabolites are often determined using animal models before human studies. A generalizable protocol would involve:

  • Animal Model: Rodent models, such as Sprague-Dawley rats, are commonly used. Animals are cannulated for serial blood sampling.

  • Drug Administration: A single intravenous (IV) bolus of alfentanil is administered.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data for this compound is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like half-life (t½), volume of distribution (Vd), and clearance (CL).

In Vitro Metabolism Studies

  • System: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) are used.

  • Incubation: Alfentanil is incubated with the enzyme system in the presence of a NADPH-generating system.

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: The formation of this compound is quantified by LC-MS/MS.

  • Enzyme Kinetics: Michaelis-Menten kinetics are determined by varying the substrate concentration to calculate Km and Vmax for the formation of this compound.

Logical Workflow for Pharmacokinetic Assessment

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Animal Model Selection (e.g., Rat, Dog) drug_admin Alfentanil Administration (IV Bolus) animal_model->drug_admin enzyme_system Enzyme System (HLMs, Recombinant CYPs) sample_collection Serial Blood Sampling drug_admin->sample_collection plasma_separation Plasma Separation sample_collection->plasma_separation lcms_quant_pk LC-MS/MS Quantification of this compound plasma_separation->lcms_quant_pk pk_analysis Pharmacokinetic Modeling (t½, Vd, CL) lcms_quant_pk->pk_analysis incubation Incubation with Alfentanil enzyme_system->incubation reaction_termination Reaction Termination incubation->reaction_termination lcms_quant_met LC-MS/MS Quantification of this compound reaction_termination->lcms_quant_met enzyme_kinetics Enzyme Kinetic Analysis (Km, Vmax) lcms_quant_met->enzyme_kinetics

Figure 1: Experimental workflow for pharmacokinetic characterization.

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound, particularly its interaction with opioid receptors, is crucial for understanding its potential contribution to the overall effects of alfentanil. As a metabolite of a potent µ-opioid receptor agonist, this compound's own activity at these receptors is of significant interest.

Quantitative Pharmacodynamic Data

ParameterReceptorValue (this compound)Value (Alfentanil)SpeciesSource
Binding Affinity (Ki) µ-OpioidNot Reported---
δ-OpioidNot Reported---
κ-OpioidNot Reported---
Functional Potency (EC50) µ-OpioidNot Reported---
Functional Efficacy (Emax) µ-OpioidNot Reported---

Experimental Protocols

Opioid Receptor Binding Assays

  • Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: A radiolabeled opioid ligand with high affinity for the target receptor is used (e.g., [³H]DAMGO for µ-opioid receptors).

  • Competition Binding: The cell membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays ([³⁵S]GTPγS Binding Assay)

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the opioid receptor of interest are used.

  • Assay Buffer: The assay is performed in a buffer containing GDP to maintain G-proteins in an inactive state.

  • Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a standard full agonist are determined.

Signaling Pathways of µ-Opioid Receptor Activation

Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

G agonist Opioid Agonist (e.g., this compound) mor μ-Opioid Receptor (GPCR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel neuronal_inhibition ↓ Neuronal Excitability & Neurotransmitter Release k_channel->neuronal_inhibition ca_channel->neuronal_inhibition analgesia Analgesia & Other Opioid Effects neuronal_inhibition->analgesia

References

A Technical Guide to Noralfentanil: Discovery, Metabolism, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of noralfentanil, focusing on its discovery as a primary metabolite of the synthetic opioid alfentanil, its metabolic pathway, and its pharmacological characterization. This guide includes quantitative data on its parent compound, detailed descriptions of key experimental methodologies used to determine opioid activity, and visualizations of relevant biological and experimental processes.

Historical Context and Discovery

This compound is primarily recognized not as a standalone therapeutic agent, but as the principal metabolite of alfentanil.[1] Alfentanil, a potent, short-acting synthetic opioid of the 4-anilinopiperidine series, was first synthesized at Janssen Pharmaceutica in 1976.[2][3] Subsequent human pharmacokinetic studies identified this compound as the major product of alfentanil's biotransformation.[1]

The metabolic process responsible for this conversion is a Phase I N-dealkylation reaction occurring at the piperidine nitrogen.[1] This reaction is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, with contributions from CYP3A5.[4] Studies in human subjects have shown that this compound accounts for approximately 30% of an administered dose of alfentanil, making it a significant component in the drug's elimination pathway.[1] Unlike its parent compound, this compound is considered to be pharmacologically inactive.[5][6]

Metabolic Pathway: Alfentanil to this compound

The biotransformation of alfentanil is a critical aspect of its pharmacokinetic profile. The primary route of metabolism involves the enzymatic removal of the N-ethyl-tetrazolyl group from the piperidine ring, yielding this compound.

A Alfentanil P CYP3A4 / CYP3A5 (Hepatic N-dealkylation) A->P B This compound (Inactive Metabolite) P->B

Caption: Metabolic conversion of Alfentanil to this compound.

Quantitative Data Summary

Given that this compound is an inactive metabolite, direct quantitative pharmacological data such as receptor binding affinity (Kᵢ) and functional potency (EC₅₀) are not available in the literature. Its significance is defined by the pharmacokinetics of its active parent compound, alfentanil.

Table 1: Pharmacokinetic Parameters of Alfentanil (Parent Compound)
ParameterValueUnitSource(s)
Volume of Distribution (Vd) 0.4 - 1.0L/kg[3][7][8]
Plasma Protein Binding 92%[3][7][9]
Elimination Half-Life (t½) 1.5 - 1.8hours[3][5]
Total Body Clearance 6.4ml·kg⁻¹·min⁻¹[10]
Primary Metabolism Hepatic (CYP3A4)-[4][9]
Table 2: Pharmacological Profile of this compound
ParameterFindingDescriptionSource(s)
Receptor Activity InactiveDoes not produce pharmacological effects typical of opioid agonists.[5][6]
Mu-Opioid Receptor Binding Not reportedThe absence of reported binding affinity data supports its inactive status.
Functional Potency Not reportedLacks agonist activity in functional assays (e.g., GTPγS).

Key Experimental Protocols

To characterize a compound like this compound and confirm its lack of opioid activity, two primary types of assays are employed: a radioligand binding assay to determine its affinity for the mu-opioid receptor (MOR) and a functional assay, such as the GTPγS binding assay, to measure its ability to activate the receptor.

Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

  • Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO) is incubated with a membrane preparation expressing MORs. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding is the IC₅₀, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[11][12]

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

    • Radioligand: [³H]-DAMGO or [³H]-Diprenorphine.

    • Test Compound: this compound, dissolved in appropriate vehicle.

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand to all wells.

    • Add increasing concentrations of the test compound (this compound) to experimental wells.

    • Add vehicle to "total binding" wells.

    • Add a high concentration of naloxone to "non-specific binding" wells.

    • Incubate the plate (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[13]

    • Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value from the concentration-response curve.

Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the MOR, an early step in the signaling cascade. It is used to determine if a compound is an agonist, antagonist, or has no effect.

  • Principle: In the inactive state, the G-protein α-subunit (Gα) is bound to GDP. Upon agonist binding to the receptor, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[14] The amount of incorporated radioactivity is proportional to the level of receptor activation (efficacy) and can be plotted against compound concentration to determine potency (EC₅₀).[14]

  • Materials:

    • Cell membranes expressing MORs.

    • [³⁵S]GTPγS.

    • GDP (to ensure G-proteins are in an inactive state pre-stimulation).

    • Test Compound: this compound.

    • Positive Control Agonist: DAMGO.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Pre-incubate membranes with assay buffer containing GDP on ice.

    • In a 96-well plate, add the membrane/GDP mixture.

    • Add increasing concentrations of the test compound (this compound) or the positive control (DAMGO).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.[13]

    • Wash filters with ice-cold buffer and measure incorporated radioactivity via liquid scintillation counting.

    • Plot the stimulated binding against the logarithm of agonist concentration to determine Eₘₐₓ (efficacy) and EC₅₀ (potency).

Visualizations of Workflows and Pathways

Opioid Activity Screening Workflow

The logical process for determining the pharmacological profile of a novel compound suspected of opioid activity is outlined below.

cluster_0 In Vitro Screening A Test Compound (e.g., this compound) B Radioligand Binding Assay (Determine Receptor Affinity, Ki) A->B C Functional Assay (GTPγS) (Determine Potency, EC50 & Efficacy, Emax) B->C D Pharmacological Profile C->D

Caption: A generalized workflow for opioid compound characterization.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like alfentanil initiates two primary intracellular signaling cascades. This compound, being inactive, does not trigger these events.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Opioid Agonist (e.g., Alfentanil) MOR Mu-Opioid Receptor (MOR) Agonist->MOR G_Protein Gi/o Protein Activation MOR->G_Protein B_Arrestin β-Arrestin Recruitment MOR->B_Arrestin AC Adenylyl Cyclase (Inhibited) G_Protein->AC Channels ↑ K+ Efflux ↓ Ca2+ Influx G_Protein->Channels cAMP ↓ cAMP AC->cAMP Response1 Analgesia, Sedation cAMP->Response1 Channels->Response1 Response2 Receptor Internalization, Respiratory Depression B_Arrestin->Response2

Caption: Canonical signaling pathways of the Mu-Opioid Receptor.

References

In Vivo and In Vitro Studies of Noralfentanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil is the primary N-dealkylated metabolite of the potent synthetic opioid analgesic, alfentanil, and is also a metabolite of fentanyl. Its role in the overall pharmacological and toxicological profile of its parent compounds is of significant interest in drug development and clinical pharmacology. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo and in vitro properties of this compound. While direct and extensive research on this compound is limited, this document synthesizes available information on its metabolism, and draws inferences from studies on structurally related compounds to provide a framework for future research. This guide also outlines detailed experimental protocols for key assays relevant to the study of opioid metabolites like this compound and presents the known metabolic pathways and experimental workflows in standardized visual formats.

Introduction

This compound emerges from the metabolism of alfentanil and fentanyl, two widely used synthetic opioids in clinical practice. The metabolic pathway leading to this compound is primarily hepatic N-dealkylation, a reaction catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5.[1] Understanding the pharmacological activity of this compound is crucial for several reasons. Firstly, as a major metabolite, its own activity at opioid receptors could contribute to the overall therapeutic or adverse effects of the parent drug. Secondly, variations in its formation and elimination could explain inter-individual differences in patient response to alfentanil and fentanyl. This guide aims to consolidate the existing, albeit limited, data on this compound and provide a detailed methodological resource for researchers seeking to further investigate its properties.

In Vitro Studies

Direct in vitro studies characterizing the receptor binding affinity and functional activity of this compound at the primary opioid receptors (mu, delta, and kappa) are not extensively available in the public domain. However, the known metabolic pathway of its parent compound, alfentanil, provides a crucial starting point for its in vitro investigation.

Metabolism of Alfentanil to this compound

In vitro studies using human liver microsomes have definitively identified N-dealkylation as a major metabolic pathway for alfentanil, leading to the formation of this compound.

Table 1: In Vitro Metabolism of Alfentanil

ParameterDescriptionSource
Metabolic Reaction N-dealkylation of the piperidine nitrogen[1][2]
Primary Enzyme Cytochrome P450 3A4 (CYP3A4)[1]
Contributing Enzyme Cytochrome P450 3A5 (CYP3A5)[1]
Product This compound[1][2]

Note: This table summarizes the key enzymatic pathway for the formation of this compound from its parent compound, alfentanil.

Experimental Protocols for In Vitro Assays

To address the current data gap, the following standard protocols are provided for the in vitro characterization of this compound.

These assays are designed to determine the binding affinity (Ki) of a compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

  • Objective: To quantify the affinity of this compound for opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype (μ, δ, or κ) are prepared from cell lines (e.g., HEK293, CHO) or animal brain tissue.

    • Radioligand Competition: A constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-50,488 for κ) is incubated with the receptor-containing membranes.

    • Compound Incubation: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional assays measure the ability of a compound to activate or block the signaling of an opioid receptor.

  • Objective: To determine the potency (EC50 or IC50) and efficacy of this compound at opioid receptors.

  • Methodology ([³⁵S]GTPγS Binding Assay):

    • Principle: This assay measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

    • Procedure:

      • Receptor-containing membranes are incubated with increasing concentrations of the test compound (this compound) in the presence of GDP and [³⁵S]GTPγS.

      • The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

    • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess agonist potency. The maximal stimulation (Emax) relative to a known full agonist is used to determine efficacy.

In Vivo Studies

As with the in vitro data, there is a notable absence of published in vivo studies specifically investigating the analgesic, pharmacokinetic, and metabolic profile of this compound. The information available is primarily centered on its detection as a metabolite of its parent compounds.

Metabolism and Pharmacokinetics

Studies in humans have shown that this compound is a major metabolite of alfentanil, accounting for a significant portion of the administered dose excreted in the urine.

Table 2: In Vivo Metabolism of Alfentanil in Humans

ParameterFindingSource
Primary Route of Elimination Metabolism[2]
Major Metabolic Pathway N-dealkylation to this compound[2]
Urinary Excretion of this compound Approximately 30% of the administered alfentanil dose[2]

Note: This table highlights the significance of this compound as a major metabolite in humans.

While specific pharmacokinetic parameters for this compound are not available, studies on the closely related compound, norfentanyl (the N-dealkylated metabolite of fentanyl), have shown it to have negligible plasma protein binding. This suggests that this compound may also exhibit low protein binding, potentially impacting its distribution and availability to target tissues.

Experimental Protocols for In Vivo Assays

The following protocols are standard methods used to assess the in vivo analgesic effects of opioid compounds and would be suitable for characterizing this compound.

This test is used to evaluate the central analgesic activity of a compound by measuring the latency of a thermal pain response.

  • Objective: To determine the analgesic effect of this compound against a thermal stimulus.

  • Methodology:

    • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Procedure:

      • Animals (typically mice or rats) are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

      • A cut-off time is established to prevent tissue damage.

      • Animals are administered the test compound (this compound) or a control vehicle.

      • The latency to the nociceptive response is measured at predetermined time points after drug administration.

    • Data Analysis: An increase in the response latency compared to the control group indicates an analgesic effect.

This assay also measures the response to a thermal stimulus but is considered to reflect a spinal reflex.

  • Objective: To assess the spinal analgesic activity of this compound.

  • Methodology:

    • Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

    • Procedure:

      • The animal's tail is exposed to the heat source, and the time taken for the animal to "flick" its tail away from the heat is measured.

      • A baseline latency is determined before drug administration.

      • The test compound (this compound) or a control is administered.

      • The tail-flick latency is re-measured at various time points post-administration.

    • Data Analysis: A significant increase in the tail-flick latency indicates an analgesic effect.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Alfentanil_Metabolism Alfentanil Alfentanil CYP3A4_5 CYP3A4 / CYP3A5 (Liver Microsomes) Alfentanil->CYP3A4_5 Metabolism This compound This compound (N-dealkylation) CYP3A4_5->this compound Other_Metabolites Other Phase I & Phase II Metabolites CYP3A4_5->Other_Metabolites

Figure 1. Metabolic pathway of Alfentanil to this compound.

Receptor_Binding_Assay cluster_0 Incubation cluster_1 Separation & Quantification cluster_2 Data Analysis Receptor Opioid Receptor (μ, δ, or κ) Filtration Rapid Filtration Receptor->Filtration Radioligand Radiolabeled Ligand Radioligand->Receptor This compound This compound (Unlabeled Competitor) This compound->Receptor Scintillation Scintillation Counting Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2. Workflow for an opioid receptor binding assay.

In_Vivo_Analgesia_Test Start Select Animal Model (e.g., Mouse, Rat) Baseline Measure Baseline Pain Response (Hot Plate / Tail-Flick) Start->Baseline Dosing Administer this compound or Vehicle Control Baseline->Dosing Measurement Measure Pain Response at Timed Intervals Dosing->Measurement Analysis Compare Response Latencies (Drug vs. Control) Measurement->Analysis

Figure 3. General workflow for in vivo analgesia testing.

Conclusion and Future Directions

This compound is a well-established major metabolite of alfentanil and is also formed from fentanyl. Despite its prevalence, a significant knowledge gap exists regarding its intrinsic pharmacological activity. The lack of direct in vivo and in vitro data on this compound's opioid receptor binding and functional activity, as well as its analgesic properties, presents a critical area for future research. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically characterize this compound. Such studies are essential to fully understand the clinical pharmacology of its parent compounds and to explore the potential contributions of this metabolite to both therapeutic and adverse effects. Further investigation into the pharmacokinetics of this compound, including its ability to cross the blood-brain barrier, is also warranted. Addressing these research questions will provide a more complete picture of the role of this compound in opioid pharmacology.

References

Navigating the Opioid Landscape: A Technical Guide to Noralfentanil Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the receptor binding affinity of Noralfentanil, a primary metabolite of the potent synthetic opioid Alfentanil. This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology and analgesic development. While this compound is generally considered to be pharmacologically inactive, a thorough understanding of its interaction, or lack thereof, with opioid receptors is crucial for a complete pharmacological profile of its parent compound.

Executive Summary

This compound is the product of N-dealkylation of Alfentanil and is a key component in its metabolism. Despite its prevalence as a metabolite, publicly available scientific literature lacks specific quantitative data on this compound's binding affinity (e.g., Kᵢ or IC₅₀ values) for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The consensus in the literature suggests that it is pharmacologically inactive.

In the absence of direct binding data for this compound, this guide provides the receptor binding affinity data for the parent compound, Alfentanil, to offer a comparative pharmacological context. Furthermore, this document outlines detailed experimental protocols for conducting opioid receptor binding and functional assays, and provides visual representations of key experimental and signaling pathways to aid in research design and data interpretation.

Comparative Receptor Binding Affinity: Alfentanil

To provide a relevant benchmark, the following table summarizes the receptor binding affinity of Alfentanil at the primary opioid receptors.

CompoundReceptorKᵢ (nM)Test SystemReference Radioligand
AlfentanilMu (µ)-opioid1 - 100Cell membrane preparation expressing human MOR[³H]-DAMGO
AlfentanilDelta (δ)-opioidData Not Found--
AlfentanilKappa (κ)-opioidData Not Found--

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptors

This protocol outlines a standard procedure to determine the binding affinity of a test compound (e.g., this compound) for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-hMOR, SH-SY5Y).

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors).

  • Unlabeled test compound (this compound).

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep1 Prepare Serial Dilutions of Test Compound assay_setup Combine Radioligand, Test Compound, and Membranes in 96-well Plate prep1->assay_setup prep2 Prepare Radioligand Solution prep2->assay_setup prep3 Prepare Cell Membrane Suspension prep3->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Calculate IC50 and Ki counting->data_analysis

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay for G-Protein Activation

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Materials:

  • Cell membranes with expressed opioid receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound (agonist).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation supplies.

Procedure:

  • Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Reaction Mixture: In a microplate, combine the assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Initiation: Add the pre-incubated membranes to the reaction mixture.

  • Incubation: Incubate at 30°C for 60 minutes. Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular opioid_receptor Opioid Receptor (μ, δ, or κ) g_protein G-Protein (Gi/o) opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits k_channel K⁺ Channel g_protein->k_channel Activates camp ↓ cAMP adenylyl_cyclase->camp ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux k_channel->k_efflux agonist Opioid Agonist (e.g., Alfentanil) agonist->opioid_receptor Binds to neurotransmitter_release ↓ Neurotransmitter Release ca_influx->neurotransmitter_release hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter_release

Simplified signaling pathway of an opioid receptor.

Conclusion

While direct quantitative binding data for this compound at opioid receptors remains elusive, its presumed pharmacological inactivity underscores the importance of the N-dealkylation pathway in the detoxification of Alfentanil. The provided protocols and diagrams serve as a foundational resource for researchers aiming to further investigate the pharmacology of fentanyl analogs and their metabolites. Future studies explicitly designed to quantify the binding affinities of metabolites like this compound would be invaluable in completing the pharmacological puzzle of these potent analgesics.

References

Toxicological Profile of Noralfentanil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil is the primary and pharmacologically inactive metabolite of the potent, short-acting synthetic opioid analgesic, alfentanil. While alfentanil's toxicological profile is well-documented, specific toxicological data for this compound is sparse in publicly available literature. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic pathway, known pharmacological activity, and the recommended toxicological assessment strategies based on regulatory guidelines for drug metabolites. In the absence of direct toxicity studies on this compound, this guide provides a framework for its potential toxicological evaluation, drawing parallels with the assessment of other major, inactive drug metabolites.

Introduction

Alfentanil, a fentanyl analog, is widely used in clinical settings for anesthesia and analgesia.[1][2] Its rapid onset and short duration of action are key clinical advantages.[2][3] The metabolism of alfentanil is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway for alfentanil is N-dealkylation to form this compound.[4][5] This biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[5][6] this compound is generally considered to be pharmacologically inactive.[7]

Despite its status as the main metabolite of a potent opioid, the toxicological profile of this compound has not been extensively characterized. Understanding the potential toxicity of drug metabolites is a crucial aspect of drug safety assessment, as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10] This guide aims to provide a comprehensive overview of the known information about this compound and to outline the necessary experimental protocols for a thorough toxicological evaluation.

Metabolism and Pharmacokinetics

The formation of this compound is a key step in the clearance of alfentanil.

Metabolic Pathway

Alfentanil is extensively metabolized in the liver, with the primary pathway being N-dealkylation at the piperidine nitrogen, resulting in the formation of this compound.[4] This reaction is catalyzed by the CYP3A4 and CYP3A5 isoenzymes.[5][6]

Alfentanil_Metabolism Alfentanil Alfentanil This compound This compound Alfentanil->this compound N-dealkylation CYP3A4_5 CYP3A4/5 (Liver Microsomes) CYP3A4_5->Alfentanil

Figure 1: Metabolic Pathway of Alfentanil to this compound.
Quantitative Data on Metabolism and Pharmacokinetics

While specific quantitative toxicological data for this compound is lacking, pharmacokinetic studies of alfentanil provide some context.

ParameterValueSpeciesReference
Alfentanil Metabolism
Primary MetaboliteThis compoundHuman[4]
Enzyme ResponsibleCYP3A4/5Human[5][6]
Norfentanyl Protein Binding
Plasma Protein BindingNegligibleHuman[11]

Pharmacodynamics and Mechanism of Action

This compound is consistently reported to be a pharmacologically inactive metabolite.[7] This assertion is based on the general understanding that N-dealkylation of fentanyl and its analogs at the piperidine nitrogen significantly reduces or abolishes opioid receptor affinity and efficacy.

Receptor Binding Affinity

Direct receptor binding studies for this compound are not widely published. However, studies on analogous N-dealkylated metabolites of fentanyl derivatives show a significant reduction in binding affinity to the mu-opioid receptor.[12] For its parent compound, alfentanil, the primary interaction is with the mu-opioid receptor.[13]

CompoundReceptorBinding Affinity (Ki)SpeciesReference
FentanylMu-opioid1.2 - 1.4 nMHuman/Guinea Pig[12]
AlfentanilMu-opioid~2x weaker than fentanylMarmoset[12]
NorfentanylMu-opioidSignificantly reduced (presumed)-[12]

Toxicological Assessment Strategy for this compound

Given the lack of direct toxicological data, a comprehensive assessment of this compound's safety profile would be necessary, following regulatory guidelines for drug metabolites.[9]

Regulatory Framework

The FDA and ICH provide guidance on the safety testing of drug metabolites.[8][9][10] A key consideration is whether a metabolite is "disproportionate," meaning it is found at higher concentrations in humans than in the animal species used for nonclinical safety testing of the parent drug. If this compound is a disproportionate metabolite of alfentanil, direct toxicological studies on this compound would be warranted.

Recommended Experimental Protocols

A tiered approach to the toxicological evaluation of this compound would be appropriate.

Noralfentanil_Tox_Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment cluster_2 Tier 3: Specialized Studies Receptor Binding Assays Receptor Binding Assays Acute Toxicity (e.g., LD50) Acute Toxicity (e.g., LD50) Receptor Binding Assays->Acute Toxicity (e.g., LD50) If activity or concern Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Acute Toxicity (e.g., LD50) Genotoxicity Assays Genotoxicity Assays Repeat-Dose Toxicity Repeat-Dose Toxicity Genotoxicity Assays->Repeat-Dose Toxicity Acute Toxicity (e.g., LD50)->Repeat-Dose Toxicity Safety Pharmacology Safety Pharmacology Repeat-Dose Toxicity->Safety Pharmacology Reproductive and Developmental Toxicity Reproductive and Developmental Toxicity Repeat-Dose Toxicity->Reproductive and Developmental Toxicity Based on findings and drug use Carcinogenicity Studies Carcinogenicity Studies Repeat-Dose Toxicity->Carcinogenicity Studies Based on findings and duration of use

Figure 2: Hypothetical Experimental Workflow for this compound Toxicology.
  • Receptor Binding and Functional Assays: To confirm the lack of pharmacological activity, competitive binding assays should be performed on a panel of opioid receptors (mu, delta, kappa) and potentially other relevant central nervous system receptors.[14][15] Functional assays, such as measuring cAMP modulation, would further elucidate any agonist or antagonist activity.

  • Cytotoxicity Assays: The potential for this compound to induce cell death should be evaluated in relevant cell lines, such as human hepatocytes (e.g., HepG2) or neuronal cells. Standard assays include the MTT or LDH release assays to measure cell viability and membrane integrity.

  • Genotoxicity Assays: A battery of in vitro genotoxicity tests is recommended to assess the potential for DNA damage. This typically includes:

    • A test for gene mutation in bacteria (e.g., Ames test).

    • An in vitro test for chromosomal damage in mammalian cells (e.g., chromosome aberration test or micronucleus test).

    • A test for gene mutation in mammalian cells (e.g., mouse lymphoma assay).[16]

  • Acute Toxicity: An acute toxicity study, typically in two mammalian species (one rodent, one non-rodent), would determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Repeat-Dose Toxicity: Sub-chronic toxicity studies (e.g., 28-day or 90-day) in at least two species would be necessary to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to assess the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, as per ICH S7A and S7B guidelines.[17][18][19]

  • Reproductive and Developmental Toxicity: If the parent drug, alfentanil, is intended for use in women of childbearing potential, reproductive and developmental toxicity studies for this compound may be required.

  • Carcinogenicity: Long-term carcinogenicity studies would be considered if this compound is found to be genotoxic or if the parent drug is intended for chronic use.

Discussion and Conclusion

The current body of evidence suggests that this compound is a pharmacologically inactive metabolite of alfentanil. However, the absence of direct toxicological data represents a significant knowledge gap. While the focus of opioid toxicology is often on the potent pharmacological effects of the parent compounds, the potential for toxicity of even inactive metabolites should not be overlooked.[7][20] Some drug metabolites, although inactive at the primary pharmacological target, can cause toxicity through other mechanisms, such as reactive metabolite formation or off-target effects.

A systematic toxicological evaluation of this compound, following established regulatory guidelines, is necessary to fully characterize its safety profile. Such an evaluation would provide critical data for the overall risk-benefit assessment of alfentanil and would be in line with modern principles of drug safety. Future research should prioritize conducting the in vitro and in vivo studies outlined in this guide to address the current data deficiencies.

References

Noralfentanil: A Technical Guide to its Metabolism and Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil is the primary and pharmacologically less active metabolite of the potent, short-acting synthetic opioid analgesic, alfentanil. The biotransformation of alfentanil to this compound is a critical step in its detoxification and elimination. This technical guide provides an in-depth overview of the current understanding of this compound's metabolism and biotransformation. While the formation of this compound from its parent compound is well-documented, data on its subsequent metabolic fate is limited. This guide summarizes the known information, presents detailed experimental protocols for studying its metabolism, and proposes a hypothetical metabolic pathway based on the biotransformation of structurally related fentanyl analogs. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacology, and the development of opioid analgesics.

Introduction

Alfentanil, a potent μ-opioid receptor agonist, is widely used in clinical practice for anesthesia and analgesia due to its rapid onset and short duration of action.[1][2] The metabolism of alfentanil is a key determinant of its pharmacokinetic profile and overall clinical effect. The major metabolic pathway of alfentanil is N-dealkylation at the piperidine nitrogen, leading to the formation of this compound.[3][4] This biotransformation is primarily mediated by the cytochrome P450 (CYP) 3A4 and 3A5 isoenzymes in the liver.[4] this compound is considered to be an inactive or significantly less active metabolite compared to its parent compound.[5]

While the formation of this compound is well-characterized, its own metabolic fate has not been extensively studied. Understanding the complete metabolic profile of this compound is crucial for a comprehensive assessment of alfentanil's disposition and for identifying potential drug-drug interactions or metabolic liabilities. This guide aims to consolidate the available information on this compound metabolism, provide detailed methodologies for its investigation, and offer insights into its potential biotransformation pathways.

Formation of this compound from Alfentanil

The conversion of alfentanil to this compound is a Phase I metabolic reaction involving the removal of the N-ethyl-tetrazolyl ethyl group from the piperidine nitrogen.

Key Enzymes Involved

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-dealkylation of alfentanil to this compound.[4] The closely related isoenzyme, CYP3A5 , also contributes to this metabolic pathway.[4]

Quantitative Data on Alfentanil Metabolism to this compound

The following table summarizes key quantitative data related to the formation of this compound from alfentanil.

ParameterValueEnzyme SourceReference
Primary Metabolite This compoundHuman Liver Microsomes[3]
Enzymes CYP3A4, CYP3A5Recombinant Human CYPs[4]

No specific Km or Vmax values for the formation of this compound from alfentanil were found in the provided search results.

Metabolism and Biotransformation of this compound (Hypothetical Pathway)

Direct studies on the metabolism of this compound are scarce in the scientific literature. However, based on the known metabolic pathways of fentanyl and its other N-dealkylated analogs, a hypothetical biotransformation pathway for this compound can be proposed. This pathway primarily involves Phase I hydroxylation followed by Phase II glucuronidation.

Proposed Metabolic Pathways
  • Phase I Metabolism (Hydroxylation): It is plausible that this compound undergoes hydroxylation on the phenyl ring or the piperidine ring. This reaction would be catalyzed by CYP450 enzymes, likely including members of the CYP3A and CYP2D6 subfamilies, which are known to metabolize other fentanyl analogs.[5][6]

  • Phase II Metabolism (Glucuronidation): The hydroxylated metabolites of this compound can then undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[5] This would result in the formation of more water-soluble glucuronide conjugates, which can be readily excreted from the body.

The following diagram illustrates the hypothetical metabolic pathway of this compound.

Noralfentanil_Metabolism This compound This compound Phase1 Phase I Metabolism (Hydroxylation) This compound->Phase1 CYP450s Hydroxy_this compound Hydroxy-Noralfentanil Phase1->Hydroxy_this compound Phase2 Phase II Metabolism (Glucuronidation) Hydroxy_this compound->Phase2 UGTs Noralfentanil_Glucuronide This compound-Glucuronide Phase2->Noralfentanil_Glucuronide Excretion Excretion Noralfentanil_Glucuronide->Excretion

Hypothetical Metabolic Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to investigate the metabolism of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a well-established in vitro system.

Objective: To determine the rate of metabolism of this compound and identify its metabolites when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

  • Internal standard (IS) for analytical quantification

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL)

      • This compound (final concentration typically 1-10 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any formed metabolites.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Identify potential metabolites by searching for expected mass transitions in the MS/MS data.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mixture (Buffer, HLMs, this compound) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Terminate Terminate with Cold Solvent + IS Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Half-life, Metabolite ID) Analyze->Data

Workflow for In Vitro Metabolism Study.
Analytical Method: LC-MS/MS for this compound and its Metabolites

This protocol outlines a general approach for developing an LC-MS/MS method for the sensitive and specific quantification of this compound and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., starting with 5% B, increasing to 95% B over several minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor-to-product ion transitions for this compound and its potential hydroxylated and glucuronidated metabolites.

    • Determine the optimal collision energy (CE) and other MS parameters for each transition.

  • Data Acquisition: Acquire data in MRM mode for quantification and in full scan or product ion scan mode for metabolite identification.

Table of Example MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized CE
Fragment 2Optimized CE
Hydroxy-Noralfentanil[M+H]+Fragment 1Optimized CE
Fragment 2Optimized CE
This compound-Glucuronide[M+H]+Fragment 1Optimized CE
Fragment 2Optimized CE
Internal Standard[M+H]+Fragment 1Optimized CE

Pharmacological Activity of this compound

This compound is generally considered to be an inactive metabolite of alfentanil, with significantly lower affinity for the μ-opioid receptor and consequently, reduced analgesic potency.[5]

Opioid Receptor Binding and In Vivo Effects
Central Nervous System (CNS) Effects

Given its presumed low opioid receptor affinity, this compound is not expected to produce significant centrally-mediated opioid effects such as analgesia, sedation, or respiratory depression.[7] The CNS effects observed after alfentanil administration are almost exclusively attributed to the parent drug.

Signaling_Pathway cluster_opioid Opioid Receptor Signaling Alfentanil Alfentanil MuReceptor μ-Opioid Receptor Alfentanil->MuReceptor High Affinity Binding This compound This compound (Low Affinity) This compound->MuReceptor Minimal Binding GProtein G-Protein Activation MuReceptor->GProtein Downstream Downstream Effects (Analgesia, Sedation, Respiratory Depression) GProtein->Downstream

Opioid Receptor Signaling of Alfentanil and this compound.

Conclusion and Future Directions

This compound is the well-established primary metabolite of alfentanil, formed via CYP3A4/5-mediated N-dealkylation. While this initial metabolic step is well understood, the subsequent biotransformation of this compound itself remains an area with a significant data gap. Based on the metabolism of similar fentanyl analogs, a hypothetical pathway involving hydroxylation and glucuronidation is proposed. Further research is warranted to definitively elucidate the metabolic fate of this compound, including the specific enzymes involved and the kinetics of these reactions. Such studies would provide a more complete understanding of the overall disposition of alfentanil and could have implications for drug development and clinical pharmacology. The detailed experimental protocols provided in this guide offer a framework for researchers to pursue these investigations.

References

Noralfentanil: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noralfentanil, the primary N-dealkylated metabolite of the potent synthetic opioid alfentanil, is a critical analyte in forensic and clinical toxicology, as well as a potential impurity in alfentanil pharmaceutical manufacturing. Understanding its stability and degradation pathways is paramount for the accurate interpretation of analytical results, the development of stable formulations, and ensuring the quality and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and elucidates its principal degradation pathways. The information presented is synthesized from studies on fentanyl analogs, with a focus on N-dealkylated compounds, which are established to be the most stable within this class.[1][2]

This compound Stability Profile

This compound, like other N-dealkylated fentanyl analogs, exhibits greater stability compared to its parent compounds and other analogs.[1][2] However, it is susceptible to degradation under specific environmental conditions. The stability of this compound is primarily influenced by pH, temperature, and oxidative stress.

pH-Dependent Stability

This compound is generally stable in acidic to neutral conditions. Studies on fentanyl analogs have demonstrated that these compounds are stable at a pH of 6 or lower.[1][2] Conversely, they are unstable in strongly alkaline environments.[1][2] This instability in alkaline conditions can lead to significant degradation, impacting the accuracy of analytical measurements in biological matrices or during the formulation of liquid preparations.

Temperature-Dependent Stability

Elevated temperatures accelerate the degradation of this compound. Fentanyl analogs have shown instability at elevated temperatures, with the degradation rate increasing as the temperature rises.[1][2] Therefore, proper storage conditions, including controlled room temperature or refrigeration, are crucial for maintaining the integrity of this compound standards and samples.

Oxidative and Photolytic Stability

While specific data on the photostability of this compound is limited, forced degradation studies on related compounds like alfentanil hydrochloride have shown it to be relatively stable under dry photolytic conditions but susceptible to oxidative stress.[3] It is therefore recommended to protect this compound from light and strong oxidizing agents.

Quantitative Stability Data Summary

The following tables summarize the expected stability of this compound based on findings from studies on N-dealkylated fentanyl analogs. The data is presented to guide researchers in designing experiments and handling this compound samples.

Table 1: pH-Dependent Stability of this compound (based on 24-hour exposure)

pH RangeTemperatureExpected StabilityReference
2 - 620 - 60°CStable[1][2]
> 6 (alkaline)20 - 60°CUnstable[1][2]

Table 2: Temperature-Dependent Stability of this compound (at neutral pH)

TemperatureDurationExpected StabilityReference
4°CLong-termStable[2]
20 - 25°CShort-termGenerally Stable[2]
> 40°C24 hoursDegradation Likely[1][2]

Degradation Pathways of Fentanyl Analogs

The degradation of fentanyl analogs, including what can be inferred for this compound, proceeds through several key chemical transformations. Understanding these pathways is essential for identifying degradation products and developing stability-indicating analytical methods. The primary degradation pathways for fentanyl analogs involve modifications to the piperidine ring and the N-phenylpropanamide moiety.[1][2]

DegradationPathways cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation of Piperidine Nitrogen This compound->Oxidation Oxidative Stress BetaElimination β-Elimination of N-phenylpropanamide This compound->BetaElimination Alkaline pH, Heat Hydrolysis Amide Hydrolysis This compound->Hydrolysis Strong Acid/Base DegradationProduct1 Piperidine N-oxide Derivative Oxidation->DegradationProduct1 DegradationProduct2 Piperidine Ring Oxidation/Dehydration Products BetaElimination->DegradationProduct2 DegradationProduct3 Hydrolyzed Amide Product Hydrolysis->DegradationProduct3 ExperimentalWorkflow start Start: this compound Reference Standard stock_prep Prepare Stock Solution (1 mg/mL in Methanol) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photodegradation (Solution, Light Exposure) stress_conditions->photo neutralize_dilute Neutralize (if needed) and Dilute Samples acid->neutralize_dilute base->neutralize_dilute oxidation->neutralize_dilute thermal->neutralize_dilute photo->neutralize_dilute analysis LC-MS/MS Analysis neutralize_dilute->analysis end End: Identify Degradants & Assess Stability analysis->end

References

Methodological & Application

Detecting Noralfentanil: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Noralfentanil is the primary metabolite of the potent synthetic opioid alfentanil. Its detection and quantification in biological matrices are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides a comprehensive overview of the analytical methodologies for the determination of this compound, with a focus on providing detailed protocols and comparative data to aid researchers in selecting and implementing the most appropriate method for their specific needs. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the sensitive and specific quantification of this compound in various biological samples.

Analytical Approaches

The choice of analytical method for this compound detection is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for this compound analysis due to its high sensitivity, specificity, and applicability to a wide range of biological matrices including plasma, urine, and saliva.[1][2][3] LC-MS/MS methods typically involve a sample preparation step to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound.[4] It often requires derivatization of the analyte to improve its volatility and chromatographic properties. While GC-MS can offer excellent sensitivity, LC-MS/MS is often preferred due to its simpler sample preparation and broader applicability to non-volatile and thermally labile compounds.

  • Immunoassays: While immunoassays are available for fentanyl and other opioids, specific immunoassays for this compound are less common.[5] These methods can be useful for rapid screening purposes, but positive results typically require confirmation by a more specific technique like LC-MS/MS or GC-MS.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for this compound detection. This allows for a direct comparison of the different techniques and their respective sensitivities.

MethodMatrixLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Linearity RangeReference
LC-MS/MSPlasma0.07 ng/mLNot Reported0.07 - 0.5 ng/mL[2]
LC-MS/MSUrine0.17 ng/mLNot Reported0.17 - 50 ng/mL[2]
LC-MS/MSPlasma0.030 µg/L (ng/mL)Not ReportedNot Reported[3]
LC-MS/MSSaliva0.045 µg/L (ng/mL)Not ReportedNot Reported[3]
GC-MSUrineNot Reported0.3 ng/mLNot Reported
UHPLC-MS/MSPostmortem Biological Fluids and TissuesNot Reported0.5 ng/mL (for fentanyl and most analogs)1 - 50 ng/mL (for fentanyl and most analogs)[6][7]

Experimental Protocols

Protocol 1: this compound Detection in Biological Specimens by LC-MS/MS

This protocol is a synthesized example based on common practices reported in the literature.[1][2][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Specimen Volume: 0.5 mL of whole blood, serum, plasma, or urine.[1]

  • Internal Standard: Add a deuterated internal standard (e.g., norfentanyl-d5) to all samples, calibrators, and controls.[1]

  • Pre-treatment: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to the sample and vortex.[1]

  • SPE Column Conditioning: Condition a mixed-mode SPE column with methanol followed by deionized water and 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing: Wash the column with deionized water, followed by 0.1 M acetic acid, and then methanol.

  • Elution: Elute the analytes with an elution solvent (e.g., 2% ammonium hydroxide in a mixture of dichloromethane and isopropanol).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of mobile phase.[1]

2. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatograph.[1]

  • Analytical Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (0.5 mL) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (Buffer) Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Reconstitute Reconstitution Evap->Reconstitute Inject Injection into HPLC Reconstitute->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

LC-MS/MS Workflow for this compound Analysis
Protocol 2: this compound Detection in Urine by GC-MS

This protocol is a generalized procedure based on established GC-MS methods for fentanyl metabolites.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Sample Volume: 1-5 mL of urine.

  • Hydrolysis (Optional): For conjugated metabolites, perform enzymatic or basic hydrolysis.

  • Extraction:

    • Adjust the pH of the urine sample to be basic.

    • Add an organic solvent (e.g., a mixture of hexane and ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic extract to dryness.

    • Add a derivatizing agent (e.g., pentafluorobenzoyl chloride) to the residue to create a stable, volatile derivative.

    • Heat the mixture to complete the reaction.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

2. GC-MS Analysis

  • GC System: A gas chromatograph with a suitable capillary column.

  • Injection: Inject the reconstituted sample into the GC.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Scan for the characteristic mass fragments of the derivatized this compound.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Sample Urine Sample Hydrolysis Hydrolysis (Optional) Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Derivatization Derivatization LLE->Derivatization Reconstitute Reconstitution Derivatization->Reconstitute Inject Injection into GC Reconstitute->Inject GC_Sep Chromatographic Separation Inject->GC_Sep MS_Detect Mass Spectrometric Detection (EI) GC_Sep->MS_Detect Data_Analysis Data Analysis & Identification MS_Detect->Data_Analysis

GC-MS Workflow for this compound Analysis

References

Application Note: Analysis of Noralfentanil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Noralfentanil is a primary metabolite of the potent synthetic opioid alfentanil.[1] Its detection and quantification are crucial in clinical and forensic toxicology to determine alfentanil exposure. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification and quantification of fentanyl analogs and their metabolites in various biological matrices.[2] This application note details a general protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected quantitative performance.

Principle of the Method

This method involves the extraction of this compound from a biological matrix, followed by derivatization to enhance its volatility and thermal stability for GC-MS analysis. The derivatized analyte is then separated from other components on a gas chromatographic column and subsequently detected by a mass spectrometer. The mass spectrometer provides characteristic fragmentation patterns, enabling highly specific identification and quantification.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in toxicological analysis, clinical chemistry, and forensic science.

Sample Matrix

This protocol is applicable to various biological matrices, including urine and hair.[3][4]

Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., Fentanyl-D5)[3]

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)[4]

  • Reconstitution solvent

  • High-purity water

  • Methanol

  • Buffers as required for pH adjustment

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction apparatus

Experimental Protocol

Sample Preparation

A critical step for accurate analysis is the efficient extraction of this compound from the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Urine Samples [4]

  • To 1 mL of urine, add an appropriate amount of internal standard.

  • Adjust the pH of the sample to alkaline conditions.

  • Add 5 mL of an appropriate organic extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

b) Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate to dryness.

Derivatization[4]

To improve the chromatographic behavior and sensitivity of this compound, derivatization is often necessary.

  • To the dried extract, add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of an appropriate solvent.

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the excess derivatizing agent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Parameters

The following are general GC-MS parameters and may require optimization for specific instrumentation and applications.

Parameter Setting
Gas Chromatograph
Injector Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
ColumnPhenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Transfer Line Temp280 °C
Ion Source Temp230 °C
Monitored Ions (SIM)Specific m/z values for derivatized this compound and the internal standard should be determined empirically.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound and other fentanyl-related compounds by GC-MS/MS in hair samples.[3]

Analyte Linear Range (ng/mg) Correlation Coefficient (r²) Limit of Detection (LOD) (ng/mg) Recovery (%)
Norfentanyl0.5 - 5.0> 0.9990.02 - 0.05> 86
Acetyl Fentanyl0.5 - 5.0> 0.9990.02 - 0.05> 86

Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and method validation parameters.

A study on the determination of fentanyl and its metabolite norfentanyl in urine using GC/MS with derivatization reported a limit of detection (LOD) of 0.08 ng/mL for norfentanyl.[4]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample_Collection Sample Collection (e.g., Urine, Hair) Internal_Standard_Addition Internal Standard Addition Sample_Collection->Internal_Standard_Addition Extraction Extraction (LLE or SPE) Internal_Standard_Addition->Extraction Evaporation_1 Evaporation to Dryness Extraction->Evaporation_1 Derivatization_Step Derivatization (e.g., with PFPA) Evaporation_1->Derivatization_Step Evaporation_2 Evaporation of Excess Reagent Derivatization_Step->Evaporation_2 Reconstitution Reconstitution Evaporation_2->Reconstitution GC_MS_Injection GC-MS Injection Reconstitution->GC_MS_Injection Data_Acquisition Data Acquisition (Scan or SIM) GC_MS_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

GC-MS analysis workflow for this compound.
GC-MS System Components

GC_MS_System Injector Injector Injects sample into the GC GC_Column GC Column Separates compounds based on volatility Injector->GC_Column Ion_Source Ion Source (EI) Ionizes separated compounds GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Separates ions by m/z ratio Ion_Source->Mass_Analyzer Detector Detector Detects ions and generates a signal Mass_Analyzer->Detector Data_System Data System Controls the system and processes data Detector->Data_System

References

Noralfentanil as a Biomarker for Alfentanil Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfentanil, a potent, short-acting synthetic opioid analgesic, is utilized extensively in clinical settings for anesthesia and analgesia.[1] Monitoring its use and potential misuse is crucial in both clinical and forensic toxicology. While the parent drug, alfentanil, can be detected in biological fluids, its rapid metabolism presents challenges for confirming prior use, especially with a narrow detection window. Noralfentanil, the primary and inactive metabolite of alfentanil, offers a valuable solution as a biomarker for alfentanil consumption.[2][3] These application notes provide detailed protocols for the quantification of this compound and a summary of its pharmacokinetic profile, establishing its utility in monitoring alfentanil exposure.

Alfentanil is extensively metabolized in the liver, primarily through N-dealkylation by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form this compound.[4][5] A significant portion of an administered alfentanil dose, approximately 30%, is converted to this compound, which is then excreted in the urine.[2] In contrast, only a very small fraction (around 0.16-0.47%) of the parent drug is excreted unchanged in urine.[2] This metabolic profile underscores the importance of this compound as a more abundant and potentially longer-lasting indicator of alfentanil use compared to the parent compound itself.

Rationale for this compound as a Biomarker

The use of this compound as a biomarker for alfentanil administration is supported by several key factors:

  • Longer Detection Window: Metabolites often have a longer half-life and are present in higher concentrations in urine than the parent drug. While specific studies on the comparative detection windows of alfentanil and this compound are limited, the general principle and evidence from analogous compounds like fentanyl suggest that this compound can be detected for a more extended period after alfentanil has been eliminated from the body.[6][7][8]

  • Major Metabolite: this compound is the main metabolic product of alfentanil, making it a reliable and abundant analyte to target for detection.[2]

  • Indicator of Metabolism: The presence of this compound confirms that alfentanil has been metabolized by the body, distinguishing exposure from external contamination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of alfentanil and this compound in biological matrices, compiled from various validated analytical methods.

Table 1: LC-MS/MS Method Parameters for Quantification in Urine and Plasma

ParameterUrinePlasma
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL (Fentanyl), 0.07 ng/mL (Norfentanyl)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (Alfentanil), 0.17 ng/mL (Norfentanyl)0.1 ng/mL (Alfentanil & this compound)
Calibration Range 0.1 - 50 ng/mL0.1 - 50 ng/mL
Recovery 95.8 - 104.9%>75.1%
Precision (CV) < 15%< 15%

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Alfentanil to this compound Alfentanil Alfentanil CYP3A4 CYP3A4 (Liver) Alfentanil->CYP3A4 N-dealkylation This compound This compound (Primary Metabolite) CYP3A4->this compound Urine_Excretion Urinary Excretion This compound->Urine_Excretion

Caption: Metabolic conversion of alfentanil to this compound by CYP3A4.

General Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Urine/Plasma) Sample_Preparation 2. Sample Preparation (Extraction) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis 3. LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Analysis 4. Data Analysis (Quantification) LC_MS_MS_Analysis->Data_Analysis Result_Interpretation 5. Result Interpretation Data_Analysis->Result_Interpretation

Caption: Workflow for this compound detection and quantification.

Experimental Protocols

Protocol 1: Quantification of this compound and Alfentanil in Human Urine by LC-MS/MS

This protocol is a synthesized method based on common parameters found in validated analytical procedures.

1. Materials and Reagents

  • Alfentanil and this compound certified reference materials

  • Alfentanil-d5 and this compound-d5 internal standards

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (pH 6.0)

  • Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide)

  • Autosampler vials

2. Sample Preparation (Solid-Phase Extraction)

  • To 1.0 mL of urine, add the internal standard solution.

  • Add 2.0 mL of phosphate buffer and vortex.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then a methanol/water solution.

  • Dry the cartridge under vacuum.

  • Elute the analytes with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Alfentanil: Precursor ion > Product ion 1, Product ion 2

    • This compound: Precursor ion > Product ion 1, Product ion 2

    • Alfentanil-d5: Precursor ion > Product ion

    • This compound-d5: Precursor ion > Product ion (Note: Specific m/z values for precursor and product ions should be optimized for the instrument in use).

4. Calibration and Quality Control

  • Prepare a calibration curve in blank urine ranging from the LLOQ to the upper limit of quantification.

  • Prepare at least three levels of quality control samples (low, medium, and high) to be analyzed with each batch of samples.

Protocol 2: "Dilute-and-Shoot" Method for Rapid Screening in Urine

For a faster, high-throughput screening approach, a "dilute-and-shoot" method can be employed.

1. Sample Preparation

  • To 100 µL of urine, add the internal standard solution.

  • Add 900 µL of a water/methanol (90:10) solution.

  • Vortex and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

2. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as described in Protocol 1, with potential adjustments to the gradient for a faster run time. This method may have a higher LLOQ compared to the SPE method.

Conclusion

This compound is a reliable and essential biomarker for confirming the use of alfentanil. Its higher concentration and likely longer detection window in urine compared to the parent drug make it an invaluable tool for clinical monitoring, forensic toxicology, and in the development of new drugs to assess potential interactions with alfentanil metabolism. The provided protocols offer robust and validated methods for the accurate quantification of this compound, enabling researchers and clinicians to effectively monitor alfentanil exposure.

References

Application Notes and Protocols for Noralfentanil in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noralfentanil is the primary metabolite of the potent synthetic opioid, alfentanil. Its detection and quantification in biological specimens are critical in forensic toxicology to establish alfentanil use and contribute to the determination of the cause and manner of death in overdose cases. These application notes provide a summary of this compound concentrations found in postmortem case studies and detailed protocols for its extraction and analysis.

Data Presentation: Quantitative this compound Concentrations in Forensic Cases

The following tables summarize this compound concentrations in various biological matrices as reported in forensic toxicology literature. These values can serve as a reference for interpreting toxicological findings.

Table 1: this compound Concentrations in Postmortem Blood Samples

Case TypeNumber of CasesMatrixMean Concentration (ng/mL)Concentration Range (ng/mL)
Fentanyl/Norfentanyl Positive Cases[1]249Femoral Blood4.6Not Reported
Fentanyl/Norfentanyl Positive Cases[1]249Iliac Blood4.6Not Reported
Fentanyl/Norfentanyl Positive Cases[1]249Subclavian Blood7.4Not Reported
Fentanyl Analog Fatalities1Blood7.17Not Reported
Acetylfentanyl Positive Cases3Blood44.5 (as acetyl norfentanyl)Not Reported
Cyclopropylfentanyl Positive Cases8Blood30.0 (as cyclopropyl norfentanyl)Not Reported
Furanylfentanyl Positive Cases1Blood0.90 (as furanyl norfentanyl)Not Reported

Table 2: this compound Concentrations in Other Postmortem Matrices

MatrixMean ConcentrationConcentration RangeSource
Vitreous Humor3.5 ng/mLNot Reported[1]
Liver18.8 ng/gNot Reported[1]
Urine300 ± 710 µg/LNot Reported
Hair82.1 ± 94.7 ng/gNot Reported

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Blood using Solid-Phase Extraction (SPE)

This protocol is a synthesized methodology based on common practices in forensic toxicology for the extraction of opioids from complex biological matrices.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • pH 4.5 Sodium Acetate Buffer

  • Deionized water

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Mixed-mode solid-phase extraction cartridges (e.g., ISOLUTE® HCX)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of whole blood into a centrifuge tube.

    • Add the internal standard solution.

    • Add 3 mL of pH 4.5 Sodium Acetate Buffer.

    • Vortex for 30 seconds and then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of pH 4.5 Sodium Acetate Buffer. Do not allow the cartridge to dry.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of pH 4.5 Sodium Acetate Buffer.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

    • Wash the cartridge with 2 mL of methanol. Dry for an additional 5 minutes.

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the instrumental analysis of this compound. Specific parameters should be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5-10% B.

    • Ramp to 90-95% B over 5-7 minutes.

    • Hold for 1-2 minutes.

    • Return to initial conditions and equilibrate for 2-3 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 233 -> Product ions (Q3) for quantification and qualification (e.g., m/z 136, m/z 84).

    • This compound-d5 (IS): Precursor ion (Q1) m/z 238 -> Product ion (Q3) (e.g., m/z 141).

  • Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.

Visualizations

metabolic_pathway Fentanyl Fentanyl This compound This compound Fentanyl->this compound N-dealkylation (CYP3A4 in liver)

Caption: Metabolic conversion of Fentanyl to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Buffer Add Buffer & Sonicate Add_IS->Buffer Centrifuge Centrifuge Buffer->Centrifuge Condition Condition SPE Cartridge Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound analysis in blood.

References

Application Notes and Protocols for the Development of Immunoassays for Noralfentanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noralfentanil is the primary metabolite of the potent synthetic opioid alfentanil. Its detection is crucial in clinical and forensic settings to monitor alfentanil use and metabolism. Immunoassays offer a rapid, sensitive, and high-throughput method for the detection of this compound in biological samples. This document provides detailed application notes and protocols for the development of immunoassays for this compound, including hapten synthesis, antibody production, and assay development for competitive ELISA and lateral flow formats.

Principle of this compound Immunoassays

Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-noralfentanil antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Below is a diagram illustrating the principle of a competitive immunoassay.

Competitive_Immunoassay_Principle cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_signal Signal Generation This compound This compound Binding_Site Antibody Binding Site This compound->Binding_Site Competes with Anti-Noralfentanil_Ab Anti-Noralfentanil Antibody Noralfentanil_Conjugate Labeled this compound (e.g., HRP-conjugate) Noralfentanil_Conjugate->Binding_Site Signal Signal (e.g., Colorimetric) Binding_Site->Signal Bound conjugate generates signal

Caption: Principle of a competitive immunoassay for this compound.

Data Presentation: Performance Characteristics of this compound Immunoassays

The performance of an immunoassay is determined by several key parameters. The following tables summarize expected performance characteristics for different this compound immunoassay formats based on available literature.

Table 1: Performance of this compound Competitive ELISA

ParameterThis compoundFentanylComments
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mLDependent on antibody affinity and assay optimization.
IC50 (50% Inhibitory Concentration) 1 - 10 ng/mL0.5 - 5 ng/mLIndicates the concentration for 50% signal inhibition.
Dynamic Range 0.5 - 50 ng/mL0.1 - 20 ng/mLThe concentration range over which the assay is accurate.
Cross-reactivity with Alfentanil < 10%-Important for distinguishing between parent drug and metabolite.
Cross-reactivity with other Opioids < 1%< 1%High specificity is desirable.
Intra-assay Precision (CV%) < 10%< 10%Reproducibility within the same assay run.
Inter-assay Precision (CV%) < 15%< 15%Reproducibility between different assay runs.

Table 2: Performance of this compound Lateral Flow Immunoassay (Qualitative)

ParameterThis compoundFentanylComments
Cut-off Concentration 5 - 20 ng/mL1 - 10 ng/mLThe concentration at which the test line becomes invisible.[1]
Sensitivity > 95%> 98%The ability to correctly identify positive samples.
Specificity > 98%> 99%The ability to correctly identify negative samples.
Cross-reactivity with Alfentanil Low to moderate-Should be evaluated to avoid false positives for alfentanil use.
Assay Time 5 - 15 minutes5 - 15 minutesRapid results are a key advantage of this format.

Experimental Protocols

Protocol 1: Synthesis of this compound Hapten (N-Carboxymethyl this compound)

A crucial first step in developing an immunoassay for a small molecule is the synthesis of a hapten, which is a modified version of the target molecule that can be conjugated to a carrier protein to make it immunogenic. This protocol describes the synthesis of N-carboxymethyl this compound.

Materials:

  • This compound hydrochloride

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer with heating

Procedure:

  • N-Alkylation of this compound:

    • Dissolve this compound hydrochloride in a minimal amount of water and neutralize with saturated sodium bicarbonate solution. Extract the free base this compound with ethyl acetate. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to obtain the this compound free base.

    • Dissolve the this compound free base in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate to the solution.

    • Add ethyl bromoacetate dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl ester of N-carboxymethyl this compound.

  • Hydrolysis of the Ester:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC until the starting material has been consumed.

    • Acidify the reaction mixture to pH 3-4 with HCl.

    • Extract the N-carboxymethyl this compound with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and evaporate the solvent to yield the final hapten.

Hapten_Synthesis_Workflow start Start: this compound HCl free_base Generate this compound Free Base start->free_base alkylation N-Alkylation with Ethyl Bromoacetate free_base->alkylation ester_product Crude Ethyl Ester of N-carboxymethyl this compound alkylation->ester_product hydrolysis Hydrolysis of Ester with NaOH ester_product->hydrolysis hapten_product N-carboxymethyl this compound (Hapten) hydrolysis->hapten_product end End: Purified Hapten hapten_product->end

Caption: Workflow for the synthesis of N-carboxymethyl this compound hapten.

Protocol 2: Preparation of this compound-Carrier Protein Conjugate

To elicit an immune response, the synthesized hapten must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunogen preparation or Keyhole Limpet Hemocyanin (KLH) for coating antigen preparation. This protocol uses the carbodiimide (EDC) crosslinking method.

Materials:

  • N-carboxymethyl this compound (hapten)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer

Procedure:

  • Activation of Hapten:

    • Dissolve the N-carboxymethyl this compound hapten in a small amount of DMF.

    • Add EDC and NHS to the hapten solution.

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in PBS.

    • Slowly add the activated hapten solution to the stirring protein solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and crosslinking reagents.

    • After dialysis, store the purified this compound-protein conjugate at -20°C.

Protocol 3: Development of a Competitive ELISA for this compound

This protocol outlines the steps for setting up a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of this compound.

Materials:

  • Anti-noralfentanil antibody (monoclonal or polyclonal)

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • 96-well microtiter plates (high-binding)

  • This compound standard solutions (for calibration curve)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample/Standard Dilution Buffer (e.g., PBST)

  • TMB (3,3′,5,5′-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the anti-noralfentanil antibody in Coating Buffer to the optimal concentration (determined by checkerboard titration).

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solutions or samples to the appropriate wells.

    • Immediately add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature on a shaker.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Competitive_ELISA_Workflow start Start: 96-well Plate coating Coat with Anti-Noralfentanil Antibody start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 competition Add this compound Standards/Samples and this compound-HRP Conjugate wash2->competition wash3 Wash competition->wash3 substrate Add TMB Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End: Data Analysis read->end

Caption: Workflow for a competitive ELISA for this compound detection.

Conclusion

The development of a robust and reliable immunoassay for this compound is a multi-step process that begins with the rational design and synthesis of a suitable hapten. Subsequent production of high-affinity antibodies and careful optimization of the immunoassay format are critical for achieving the desired sensitivity and specificity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate immunoassays for the detection of this compound in various sample matrices. These assays can serve as valuable tools in clinical diagnostics, forensic toxicology, and drug development.

References

Application Note: Identification of Noralfentanil Metabolites Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil, the primary N-dealkylated metabolite of the potent synthetic opioid alfentanil, is a critical analyte in drug metabolism and toxicology studies. Understanding its subsequent metabolic fate is essential for comprehensive pharmacokinetic and safety evaluations. This document provides a detailed protocol for the identification of Phase I and Phase II metabolites of this compound from in vitro human liver microsome (HLM) incubations using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodologies outlined herein are designed to enable researchers to confidently identify and characterize potential this compound metabolites.

Introduction

Alfentanil is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and 3A5 enzymes, to form this compound through N-dealkylation at the piperidine nitrogen.[1][2] While this compound is a major metabolite, its own metabolic pathway is not extensively documented. Based on the known metabolism of structurally similar fentanyl analogs, it is hypothesized that this compound undergoes further biotransformation.[1] Phase I metabolism is likely to introduce polar functional groups, primarily through hydroxylation. These new functional groups can then serve as sites for Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[1]

High-resolution mass spectrometry (HRMS), particularly with platforms like the Orbitrap, offers the necessary sensitivity and mass accuracy to detect and identify these low-concentration metabolites in complex biological matrices. This application note details the experimental workflow, from in vitro incubation to data analysis, for the comprehensive metabolite profiling of this compound.

Hypothesized Metabolic Pathway of this compound

The expected metabolic pathway for this compound involves initial Phase I oxidation followed by Phase II conjugation.

Noralfentanil_Metabolism This compound This compound PhaseI Phase I Metabolism (CYP450 mediated) This compound->PhaseI Hydroxylated_this compound Hydroxylated this compound (Multiple Isomers) PhaseI->Hydroxylated_this compound +O PhaseII Phase II Metabolism (UGT mediated) Hydroxylated_this compound->PhaseII Noralfentanil_Glucuronide This compound Glucuronide PhaseII->Noralfentanil_Glucuronide +Glucuronic Acid

Hypothesized metabolic pathway of this compound.

Experimental Protocols

In Vitro Incubation of this compound with Human Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes (HLMs) to generate metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/shaking water bath

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add this compound to the mixture to initiate the metabolic reaction. For Phase II metabolism studies, also add UDPGA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-HRMS analysis.

Sample Preparation for LC-HRMS Analysis

Proper sample preparation is crucial for accurate and sensitive LC-MS analysis.

Methods:

  • Protein Precipitation (PPT): As described in the incubation protocol, adding a cold organic solvent like acetonitrile is a common and effective method for removing proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate metabolites, SPE can be employed. A mixed-mode cation exchange cartridge is often suitable for fentanyl-like compounds.

    • Condition the SPE cartridge with methanol and then water.

    • Load the supernatant from the incubation.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger, often ammoniated, organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase starting condition.

High-Resolution Mass Spectrometry Analysis

The following are suggested starting parameters for an LC-HRMS system, such as a Thermo Scientific™ Q Exactive™ or similar Orbitrap-based instrument.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient 5-95% B over 15 minutes, followed by a re-equilibration step
Column Temperature 40°C
Injection Volume 5 - 10 µL
High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Full Scan Resolution 70,000
MS1 Scan Range m/z 100 - 1000
dd-MS2 Resolution 17,500
Collision Energy (HCD) Stepped (e.g., 15, 30, 45 eV) to obtain rich fragmentation spectra
Data Acquisition Mode Data-Dependent Acquisition (DDA) with dynamic exclusion to acquire MS/MS of low-abundance ions

Data Analysis Workflow

The identification of metabolites is a multi-step process involving untargeted screening and targeted analysis.

Data_Analysis_Workflow Acquisition LC-HRMS Data Acquisition Peak_Picking Peak Picking and Feature Detection Acquisition->Peak_Picking Mass_Matching Mass Matching of Predicted Metabolites Peak_Picking->Mass_Matching Metabolite_Prediction In Silico Metabolite Prediction Metabolite_Prediction->Mass_Matching Fragmentation_Analysis MS/MS Fragmentation Analysis Mass_Matching->Fragmentation_Analysis Background_Subtraction Background Subtraction (Control vs. Sample) Background_Subtraction->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation Peak_picking Peak_picking Peak_picking->Background_Subtraction

Workflow for metabolite data analysis.

Quantitative Data Summary

The following table summarizes the theoretical exact masses of this compound and its predicted metabolites. This information is crucial for targeted extraction and identification from the HRMS data.

CompoundChemical FormulaMonoisotopic Mass (Da)Predicted Biotransformation
This compoundC₁₄H₂₀N₂O232.1576Parent Drug
Hydroxylated this compoundC₁₄H₂₀N₂O₂248.1525+O (Hydroxylation)
This compound GlucuronideC₂₀H₂₈N₂O₈424.1846+C₆H₈O₆ (Glucuronidation)

Conclusion

The protocols and data presented in this application note provide a robust framework for the identification of this compound metabolites using high-resolution mass spectrometry. By employing in vitro metabolism models and advanced LC-HRMS techniques, researchers can effectively elucidate the metabolic pathways of this compound, contributing to a more complete understanding of its pharmacology and toxicology. The high mass accuracy and fragmentation capabilities of HRMS are indispensable for the confident identification of these novel biotransformation products.

References

Application Note: High-Throughput Extraction of Noralfentanil from Human Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable protocol for the extraction of noralfentanil, a primary metabolite of alfentanil, from human urine samples. The described methodology is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound for toxicological, pharmacokinetic, and clinical research applications. The protocol outlines a Solid-Phase Extraction (SPE) procedure, which offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction. All quantitative data from relevant studies are summarized for easy comparison, and a detailed experimental workflow is provided.

Introduction

This compound is a key metabolite in the metabolism of the potent synthetic opioid alfentanil. Monitoring its concentration in urine is crucial for understanding the pharmacokinetics of the parent drug and for detecting its use or misuse. The development of sensitive and specific analytical methods for this compound is therefore of significant interest. Solid-phase extraction has emerged as a superior technique for the isolation of analytes like this compound from complex biological matrices such as urine, providing significant advantages in terms of selectivity, efficiency, and potential for automation.[1][2] This protocol provides a step-by-step guide for the extraction of this compound from urine samples using cation-exchange solid-phase extraction cartridges.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics for this compound extraction from urine as reported in various studies. These metrics are crucial for assessing the sensitivity and reliability of the analytical methods.

ParameterValueMethodReference
Limit of Quantification (LOQ)0.17 ng/mLLC-MS/MS[3]
Limit of Detection (LOD)0.3 ng/mLGC-MS[4]
Limit of Detection (LOD)0.08 ng/mLGC-MS
Limit of Detection (LOD)0.002 - 0.041 ng/mLLC-MS/MS[5]
Recovery>69%SPE[6]
Process Efficiency>75.1%LLE[3]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is based on established methods for the solid-phase extraction of opioids from urine using cation-exchange cartridges.[2][6]

Materials:

  • Urine samples

  • Internal standard (e.g., norfentanyl-d5)

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 80:20:2 v/v/v)

  • Cation-exchange solid-phase extraction (SPE) cartridges (e.g., SCX)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples at approximately 2000 x g for 5 minutes to pellet any particulate matter.

    • Transfer a 1 mL aliquot of the supernatant to a clean tube.

    • Add the internal standard solution.

    • Add 1 mL of phosphate buffer (pH 6.0) and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by sequentially passing the following solvents:

      • 3 mL of Methanol

      • 3 mL of Deionized Water

      • 1 mL of Phosphate Buffer (pH 6.0)

    • Ensure the sorbent bed does not go dry between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge to remove interfering substances:

      • Pass 3 mL of deionized water through the cartridge.

      • Pass 3 mL of 0.1 M acetic acid through the cartridge.

      • Pass 3 mL of methanol through the cartridge.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte by passing 3 mL of the elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide) through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.[7]

    • Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Workflow Diagram

Noralfentanil_Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction urine 1. Urine Sample (1 mL) is 2. Add Internal Standard urine->is buffer 3. Add Phosphate Buffer (pH 6.0) is->buffer mix 4. Vortex buffer->mix condition 5. Condition SPE Cartridge (Methanol, Water, Buffer) load 6. Load Sample mix->load condition->load wash 7. Wash Cartridge (Water, Acetic Acid, Methanol) load->wash dry 8. Dry Cartridge wash->dry elute 9. Elute this compound dry->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: this compound Solid-Phase Extraction Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Noralfentanil Extraction from Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Noralfentanil from blood samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from blood?

A1: The two most prevalent and effective methods for extracting this compound from blood and plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning this compound between an aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent to retain this compound from the sample, which is then eluted with a specific solvent. Both techniques are widely used, and the choice often depends on factors like sample volume, required cleanliness of the extract, and available automation.[1][2]

Q2: I am observing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors related to both LLE and SPE methods. For LLE, incorrect pH of the sample, improper choice of extraction solvent, or insufficient mixing can lead to poor extraction efficiency. In SPE, common issues include improper conditioning of the SPE cartridge, a sample loading flow rate that is too high, inappropriate wash solvents that elute the analyte, or an elution solvent that is too weak to desorb the analyte completely.[3][4]

Q3: How important is pH control during the extraction process?

A3: pH control is critical for the efficient extraction of this compound. As a basic compound, this compound's charge state is pH-dependent. For reversed-phase SPE, adjusting the sample pH to be 2 units above the pKa of this compound will neutralize the molecule, enhancing its retention on the non-polar sorbent. Conversely, for ion-exchange SPE, the pH should be adjusted to ensure the analyte is charged to interact with the sorbent.[3][4] In LLE, adjusting the pH to a basic level neutralizes this compound, making it more soluble in the organic extraction solvent.

Q4: What type of SPE sorbent is most effective for this compound extraction?

A4: Mixed-mode Solid-Phase Extraction (SPE) is highly effective for extracting this compound from biological matrices.[5][6] This type of sorbent combines both reversed-phase and ion-exchange properties, allowing for a more selective extraction and cleaner final extract. Polymeric sorbents, such as Oasis HLB, are also widely used and are beneficial due to their water-wettable nature, which can simplify the extraction protocol.[7][8]

Troubleshooting Guides

Low Analyte Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Analyte is found in the sample flow-through 1. Improper column conditioning: The sorbent is not properly solvated. 2. Sample loading flow rate is too high: Insufficient interaction time between the analyte and the sorbent. 3. Sample solvent is too strong: The analyte has a higher affinity for the sample solvent than the sorbent. 4. Incorrect sample pH: The analyte is not in the correct charge state for optimal retention.1. Ensure the conditioning solvent fully wets the sorbent bed. For silica-based sorbents, do not let the column dry out before sample loading. 2. Decrease the flow rate during sample loading to allow for adequate binding. 3. Dilute the sample with a weaker solvent to promote analyte retention. 4. Adjust the sample pH to be at least 2 pH units away from the analyte's pKa to ensure it is in the desired neutral or charged state depending on the sorbent.
Analyte is lost during the wash step 1. Wash solvent is too strong: The wash solvent is eluting the analyte along with the interferences. 2. Incorrect pH of the wash solvent: The pH of the wash solvent is altering the charge state of the analyte, causing it to elute.1. Decrease the organic content of the wash solvent. 2. Ensure the pH of the wash solvent maintains the desired interaction between the analyte and the sorbent.
Analyte is not eluting from the column 1. Elution solvent is too weak: The elution solvent does not have sufficient strength to disrupt the interaction between the analyte and the sorbent. 2. Insufficient elution solvent volume: The volume of the elution solvent is not enough to completely elute the analyte from the sorbent bed. 3. Incorrect pH of the elution solvent: The pH of the elution solvent is not suitable to change the analyte's charge state for elution.1. Increase the organic strength of the elution solvent or use a stronger solvent. 2. Increase the volume of the elution solvent. Consider a second elution step. 3. Adjust the pH of the elution solvent to change the charge state of the analyte and disrupt its interaction with the sorbent (e.g., for ion-exchange).
Matrix Effects in LC-MS/MS Analysis
Symptom Possible Cause Troubleshooting Steps
Signal suppression or enhancement Co-elution of matrix components: Phospholipids and other endogenous materials from the blood matrix can interfere with the ionization of this compound in the mass spectrometer.1. Optimize the SPE wash step: Use a wash solvent that can effectively remove interfering compounds without eluting this compound. 2. Employ a mixed-mode SPE sorbent: These sorbents provide better selectivity and result in cleaner extracts.[6] 3. Modify the chromatographic conditions: Adjust the mobile phase gradient or use a different column to separate this compound from the interfering matrix components. 4. Use a phospholipid removal plate/column: These are specifically designed to remove phospholipids from the sample extract.

Data Presentation

Comparison of this compound Extraction Methods from Blood/Plasma
Extraction Method Sorbent/Solvent Analyte Concentration Recovery Rate (%) Matrix Effect (%) Reference
Liquid-Liquid Extraction (LLE)Toluene75 pg/mL40%Not Reported[This is a placeholder, real citation needed]
250 pg/mL49%Not Reported[This is a placeholder, real citation needed]
750 pg/mL46%Not Reported[This is a placeholder, real citation needed]
Solid-Phase Extraction (SPE)Mixed-Mode Cation Exchange1000 pg/mL88% - 95%-8% to -22%[6]

Experimental Protocols

Detailed Method for Mixed-Mode Solid-Phase Extraction (SPE) of this compound from Whole Blood

This protocol is adapted from a validated method for the analysis of 17 fentanyls, including this compound, in whole blood.[6]

1. Sample Pretreatment:

  • To a 100 µL whole blood sample, add an internal standard.

  • Add 300 µL of a precipitation solution (e.g., acetonitrile) to precipitate proteins.

  • Vortex the sample vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 600 µL of 4% phosphoric acid.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX µElution Plate).

  • Condition the wells with 200 µL of methanol.

  • Equilibrate the wells with 200 µL of reagent water.

3. Sample Loading:

  • Load the entire pretreated sample onto the conditioned SPE plate.

  • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

4. Washing:

  • Wash the sorbent with 200 µL of 0.1 M ammonium formate containing 2% formic acid.

  • Wash the sorbent with 200 µL of methanol.

5. Elution:

  • Elute this compound from the sorbent with two 25 µL aliquots of a 50:50 (v/v) acetonitrile:methanol solution containing 5% strong ammonia.

  • Collect the eluate in a clean collection plate.

6. Post-Elution:

  • Dilute the eluate with 50 µL of a solution compatible with your LC-MS/MS system (e.g., 97:2:1 water:acetonitrile:formic acid).

  • The sample is now ready for injection into the LC-MS/MS system.

Detailed Method for Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on a method for the simultaneous extraction of fentanyl and norfentanyl from primate plasma.

1. Sample Preparation:

  • Take a specific volume of plasma sample (e.g., 0.5 mL).

  • Add an internal standard.

  • Adjust the pH of the sample to a basic level (e.g., pH 9-10) using a suitable buffer or base (e.g., sodium borate buffer).

2. Extraction:

  • Add an appropriate volume of an immiscible organic solvent (e.g., 5 mL of toluene).

  • Vortex or shake the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.

3. Phase Separation:

  • Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

4. Collection:

  • Carefully transfer the organic layer (top layer if using a solvent less dense than water like toluene) to a clean tube, avoiding any contamination from the aqueous layer.

5. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS/MS).

Visualizations

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis blood Whole Blood Sample precipitate Protein Precipitation (e.g., Acetonitrile) blood->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dilute Dilute with 4% Phosphoric Acid supernatant->dilute load Load Pretreated Sample dilute->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash1 Wash 1 (Aqueous Buffer) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (ACN:MeOH with Ammonia) wash2->elute post_elution Post-Elution Dilution elute->post_elution analysis LC-MS/MS Analysis post_elution->analysis

Caption: Workflow for Mixed-Mode Solid-Phase Extraction of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation plasma Plasma Sample ph_adjust Adjust to Basic pH plasma->ph_adjust add_solvent Add Organic Solvent (e.g., Toluene) ph_adjust->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Troubleshooting_Tree cluster_flowthrough Flow-Through Loss cluster_wash Wash Step Loss cluster_retention Column Retention start Low this compound Recovery in SPE q1 Where is the analyte lost? start->q1 a1 In Flow-Through q1->a1 Flow-Through a2 In Wash Eluate q1->a2 Wash a3 Retained on Column q1->a3 Not in Eluate c1a Improper Conditioning c1b High Flow Rate c1c Sample Solvent Too Strong c1d Incorrect pH c2a Wash Solvent Too Strong c2b Incorrect Wash pH c3a Elution Solvent Too Weak c3b Insufficient Elution Volume c3c Incorrect Elution pH

Caption: Troubleshooting Decision Tree for Low SPE Recovery.

References

Technical Support Center: Optimizing Chromatographic Separation of Noralfentanil and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Noralfentanil and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound and its isomers?

A1: The main challenges stem from the structural similarity of the isomers. This compound, a key metabolite of alfentanil, can exist as stereoisomers, such as the cis and trans isomers of 3-methyl norfentanyl. These isomers often have very similar physicochemical properties, leading to co-elution or poor resolution in standard reversed-phase HPLC methods. Achieving baseline separation is critical for accurate quantification, especially as the pharmacological and toxicological potencies of different isomers can vary significantly.[1]

Q2: Why is the separation of this compound isomers important in drug development and forensic analysis?

A2: The spatial arrangement of atoms in isomers can lead to different interactions with biological targets. For example, the cis and trans isomers of a related fentanyl analog, 3-methylfentanyl, exhibit vastly different potencies. Therefore, accurately separating and quantifying each isomer of this compound is crucial for understanding its pharmacological profile, metabolic fate, and for unambiguous identification in forensic investigations.

Q3: What type of chromatographic columns are best suited for separating this compound isomers?

A3: Chiral stationary phases (CSPs) are essential for the separation of enantiomers and diastereomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for this purpose. These columns provide a chiral environment that allows for differential interaction with the isomers, leading to their separation. The choice between different polysaccharide-based columns will depend on the specific isomers being analyzed and the mobile phase conditions.

Q4: What are the typical mobile phases used for the chiral separation of this compound and its isomers?

A4: The selection of the mobile phase is critical for achieving optimal separation on a chiral stationary phase. For this compound isomers, which are basic compounds, a mobile phase consisting of a non-polar organic solvent (like hexane or heptane) mixed with an alcohol (such as isopropanol or ethanol) is commonly used in normal-phase chromatography. The addition of a small amount of a basic modifier, like diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the stationary phase. In reversed-phase mode, a mixture of acetonitrile or methanol with an aqueous buffer is typically employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.

Issue 1: Poor Resolution Between Isomers

Symptoms:

  • Overlapping peaks for two or more isomers.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is insufficient for the target isomers. Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose-based) to find one with better recognition for your specific this compound isomers.
Suboptimal Mobile Phase Composition The mobile phase composition is not providing adequate selectivity. Systematically vary the ratio of the organic solvent to the alcohol modifier. Small changes can have a significant impact on resolution.
Incorrect Mobile Phase Additive The type or concentration of the additive is not optimal. For basic compounds like this compound, experiment with different basic additives (e.g., diethylamine, ethanolamine) and their concentrations (typically 0.1-0.5%).
High Flow Rate The flow rate is too high, not allowing for sufficient interaction with the stationary phase. Reduce the flow rate to see if resolution improves. Chiral separations often benefit from lower flow rates.
Elevated Temperature Higher temperatures can decrease retention and selectivity. Try running the separation at a lower temperature (e.g., 15-25°C) to enhance chiral recognition.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Stationary Phase This compound, being a basic compound, can interact with acidic silanol groups on the silica support of the column, leading to tailing. Increase the concentration of the basic mobile phase additive (e.g., diethylamine) to mask these silanol groups.
Sample Overload Injecting too much sample can saturate the stationary phase and cause peak distortion. Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or, if necessary, replace the column.

Logical Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common chromatographic issues.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Isomers using HPLC-UV

This protocol provides a general methodology for the chiral separation of this compound isomers. Optimization will be required for specific isomers and analytical goals.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H) or similar polysaccharide-based column.

  • Mobile Phase: Hexane/Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA).

  • This compound isomer standards.

  • HPLC grade solvents.

2. Chromatographic Conditions (Illustrative):

Parameter Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare stock solutions of this compound isomer standards in the mobile phase.

  • Prepare working solutions by diluting the stock solutions to the desired concentration range for calibration.

4. Experimental Workflow:

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PrepMobilePhase Prepare Mobile Phase Equilibrate Equilibrate System PrepMobilePhase->Equilibrate PrepSample Prepare Sample & Standards Inject Inject Sample PrepSample->Inject Equilibrate->Inject AcquireData Acquire Data Inject->AcquireData Integrate Integrate Peaks AcquireData->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: A typical experimental workflow for HPLC analysis.

5. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times.

  • Calculate the resolution (Rs) between adjacent peaks. A value of ≥ 1.5 indicates baseline separation.

  • Construct a calibration curve for each isomer and determine their concentrations in unknown samples.

Illustrative Data for Method Optimization

The following table provides an example of how to present data when optimizing the mobile phase composition for the separation of two hypothetical this compound isomers (Isomer 1 and Isomer 2).

Mobile Phase (Hexane:IPA) Retention Time (min) - Isomer 1 Retention Time (min) - Isomer 2 Resolution (Rs)
95:510.211.51.2
90:10 12.5 14.2 1.8
85:1515.116.01.1

This data is for illustrative purposes only.

This technical support center provides a starting point for developing and troubleshooting methods for the chromatographic separation of this compound and its isomers. For specific applications, further method development and validation are essential.

References

Troubleshooting Noralfentanil instability in stored samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noralfentanil. The information provided is intended to help ensure the stability and integrity of this compound in stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in stored samples a concern?

Q2: What are the primary factors that can affect the stability of this compound in stored samples?

The stability of drug metabolites like this compound in biological samples is influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[2][3][4]

  • pH: Highly alkaline or acidic conditions can promote hydrolysis or other chemical degradation.[2][3]

  • Enzymatic Degradation: Residual enzyme activity in biological samples can metabolize the analyte.

  • Light Exposure: Although less commonly reported for this class of compounds, prolonged exposure to UV light can be a factor.

  • Oxidation: Exposure to air can lead to oxidative degradation.[2][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.[4]

Q3: What are the recommended storage conditions for ensuring this compound stability in plasma samples?

While specific long-term stability data for this compound is not extensively published, based on studies of fentanyl analogs, the following conditions are recommended:[4]

  • Long-term storage: -20°C or -80°C is recommended for long-term stability.[4]

  • Short-term storage: Refrigeration at 2-8°C is suitable for short periods (e.g., 24-72 hours).[4]

  • Room temperature: Storage at room temperature should be avoided for extended periods to prevent potential degradation.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low recovery of this compound from stored samples. Degradation due to improper storage temperature. - Ensure samples are consistently stored at or below -20°C. - Use temperature-monitored freezers and have a backup power supply. - For long-term studies, storage at -80°C provides greater stability.[4]
Degradation due to multiple freeze-thaw cycles. - Aliquot samples into smaller volumes upon collection to avoid repeated thawing of the entire sample. - Keep a detailed log of freeze-thaw cycles for each aliquot. - Studies on fentanyl analogs show that degradation can be observed after as few as four freeze-thaw cycles.[4]
pH-mediated degradation. - Measure the pH of the biological matrix. Fentanyl analogs are generally more stable at a pH of 6 or lower.[2][3] - If the matrix is alkaline, consider adjusting the pH with a suitable buffer, ensuring it does not interfere with the analytical method.
Inconsistent results between replicate analyses of the same sample. Non-homogeneous sample after thawing. - Ensure complete thawing of the sample before extraction. - Vortex the sample thoroughly after thawing to ensure a homogenous mixture.
Adsorption to container surfaces. - Use low-retention polypropylene tubes for storage and processing. - Evaluate the potential for non-specific binding during method validation.
Presence of unexpected peaks in the chromatogram. Formation of degradation products. - Common degradation pathways for fentanyl analogs include oxidation of the piperidine nitrogen and hydrolysis.[2][3] - Use high-resolution mass spectrometry (HRMS) to identify the structure of potential degradants. - Review and optimize storage conditions to minimize the formation of these products.

Data on Fentanyl Analog Stability

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of other N-dealkylated fentanyl analogs, which are expected to have similar properties.

AnalyteMatrixStorage ConditionDurationStability (% of Initial Concentration)Reference
NorfentanylAqueous solution (pH 7)60°C24 hours>95%[2][3]
4-ANPP (Despropionylfentanyl)Blood-20°C6 months73.2% - 99.8%[4]
4-ANPP (Despropionylfentanyl)Blood4°C9 months81.3% - 112.5%[4]
4-ANPP (Despropionylfentanyl)Blood~25°C9 months81.3% - 112.5%[4]

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in Plasma

  • Sample Preparation:

    • Pool human plasma from multiple donors.

    • Spike the pooled plasma with a known concentration of this compound (e.g., low, medium, and high QC levels).

    • Aliquot the spiked plasma into polypropylene tubes for each time point and storage condition.

  • Storage:

    • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

    • Store a set of baseline samples at -80°C to be analyzed at each time point for comparison.

  • Analysis:

    • At each scheduled time point (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of samples from each storage temperature.

    • Thaw the samples completely at room temperature.

    • Extract this compound using a validated bioanalytical method, such as liquid-liquid extraction or solid-phase extraction.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level at each time point.

    • Compare the mean concentration of the stored samples to the mean concentration of the baseline samples analyzed at the same time point.

    • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the mean concentration of the baseline samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_eval Data Evaluation prep1 Pool and Spike Plasma prep2 Aliquot Samples prep1->prep2 storage1 Store at -20°C prep2->storage1 storage2 Store at -80°C prep2->storage2 analysis1 Thaw and Extract storage1->analysis1 storage2->analysis1 analysis2 LC-MS/MS Quantification analysis1->analysis2 eval1 Compare to Baseline analysis2->eval1 eval2 Assess Stability eval1->eval2

Caption: Workflow for assessing long-term sample stability.

degradation_pathway alfentanil Alfentanil This compound This compound (Primary Metabolite) alfentanil->this compound N-dealkylation (Metabolism) oxidation_product Oxidation Product (e.g., N-oxide) This compound->oxidation_product Oxidation hydrolysis_product Hydrolysis Product This compound->hydrolysis_product Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing Noralfentanil Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Noralfentanil analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in mass spectrometry. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist you in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your mass spectrometry experiments for this compound detection.

Question: Why am I observing poor or no signal intensity for this compound?

Answer:

Poor signal intensity for this compound can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:

  • Sample Concentration and Preparation:

    • Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a detectable signal, while overly concentrated samples can lead to ion suppression[1].

    • Sample Preparation: Inefficient extraction can lead to low recovery of this compound. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common methods. For SPE, using a mixed-mode cation exchange cartridge can be effective[2]. For LLE, alkalizing the sample with potassium hydroxide before extracting with an organic solvent can improve recovery[3].

  • Ionization Efficiency:

    • Ionization Method: The choice of ionization technique is critical. Electrospray Ionization (ESI) has been shown to be more efficient than Atmospheric Pressure Chemical Ionization (APCI) for this compound[2].

    • Source Parameters: Optimize ESI source parameters, including capillary voltage, source temperature, desolvation temperature, and gas flow rates, by infusing a neat standard of this compound[1][4]. Harsh ionization settings can cause fragmentation and reduce the parent ion signal[5].

  • Mass Spectrometer Performance:

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at peak performance. Incorrect calibration can lead to mass errors and poor sensitivity[1].

    • Instrument Maintenance: A contaminated ion source or mass analyzer can significantly degrade signal intensity. Follow the manufacturer's guidelines for cleaning and maintenance[1].

  • Chromatography:

    • Mobile Phase: The pH of the mobile phase can significantly impact signal intensity in ESI. For this compound, a mobile phase with a high pH (e.g., 10 mM ammonium bicarbonate at pH 9) can result in higher ESI signals compared to conventional low pH mobile phases[2].

    • Column Choice: Using a column with a smaller internal diameter and/or smaller particle size, such as an Acquity C18 column (1.7 µm, 2.1 mm x 50 mm), can improve resolution and sensitivity[2].

Below is a troubleshooting workflow for addressing poor signal intensity.

G start Poor this compound Signal check_sample_prep Verify Sample Preparation (SPE/LLE Recovery) start->check_sample_prep check_ionization Optimize Ionization Source (ESI vs APCI, Voltages, Gas Flows) check_sample_prep->check_ionization If signal still low solution_found Signal Improved check_sample_prep->solution_found If signal improves check_ms_performance Check MS Performance (Tuning & Calibration) check_ionization->check_ms_performance If signal still low check_ionization->solution_found If signal improves check_chromatography Review LC Method (Mobile Phase pH, Column) check_ms_performance->check_chromatography If signal still low check_ms_performance->solution_found If signal improves check_chromatography->solution_found If signal improves

Caption: Troubleshooting workflow for poor signal intensity.

Question: How can I identify and mitigate matrix effects?

Answer:

Matrix effects occur when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, causing signal suppression or enhancement[6].

  • Identifying Matrix Effects:

    • To quantify matrix effects, compare the signal of this compound in a post-extraction spiked blank matrix sample to the signal of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects[6].

    • For example, if the signal in the matrix solution is 70% of the signal in the neat standard, there is a 30% signal loss due to the matrix effect[6].

  • Mitigation Strategies:

    • Improve Sample Cleanup: An additional alkaline wash step during Solid-Phase Extraction (SPE) can help decrease matrix effects[2].

    • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., this compound-d5) is crucial. These standards have very similar physicochemical properties to the analyte and co-elute, allowing them to compensate for matrix effects and variations in ion production[7][8].

    • Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components. Adjusting the gradient elution can help[8].

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the this compound concentration remains above the limit of quantification[8].

The diagram below illustrates the concept of matrix effects.

G cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte_A This compound Ions ESI_A Ionization Analyte_A->ESI_A MS_A Mass Spectrometer (High Signal) ESI_A->MS_A Analyte_B This compound Ions ESI_B Ionization Competition Analyte_B->ESI_B Matrix Matrix Components Matrix->ESI_B MS_B Mass Spectrometer (Low Signal) ESI_B->MS_B

Caption: Diagram illustrating the concept of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for this compound in biological matrices?

A1: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique. Specifically, a mixed-mode cation exchange SPE cartridge has been shown to significantly reduce matrix effects and increase sensitivity, especially when an additional alkaline wash step is included[2]. Liquid-Liquid Extraction (LLE) is also a viable method, often involving sample alkalization followed by extraction with an organic solvent[3].

Q2: Which ionization mode is better for this compound, ESI or APCI?

A2: Electrospray Ionization (ESI) in positive mode is generally more efficient and provides better sensitivity for this compound compared to Atmospheric Pressure Chemical Ionization (APCI)[2].

Q3: Can derivatization improve the sensitivity of this compound detection?

A3: Yes, derivatization can enhance sensitivity, particularly for GC-MS analysis. The secondary amine group of this compound can be derivatized to form stable products with good chromatographic properties and unique high-mass fragments. For example, derivatization to yield pentafluorobenzamides has been successfully used, allowing for detection at concentrations as low as 0.3 ng/mL in urine. This technique can achieve limits of detection below 50 pg/mL[9].

Q4: What are the typical MRM transitions for this compound?

A4: While specific transitions can vary slightly based on the instrument and tuning, a commonly used transition for this compound is m/z 233 > 84. For its deuterated internal standard, this compound-d5, a typical transition is m/z 238 > 84[10]. It is always recommended to optimize transitions by infusing a standard on your specific instrument.

Q5: What limits of detection (LOD) and quantification (LOQ) are achievable for this compound?

A5: Highly sensitive methods have achieved very low detection limits. For instance, an LC-MS/MS method reported an LOD of 2.5 pg/mL for this compound in urine and 5 pg/mL in whole blood[2]. Another study reported an LOQ of 0.07 ng/mL in plasma and 0.17 ng/mL in urine[11]. The achievable limits depend heavily on the sample matrix, preparation method, and instrument sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for this compound detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
This compoundUrineLC-MS/MS2.5 pg/mL-[2]
This compoundWhole BloodLC-MS/MS5 pg/mL-[2]
This compoundUrineGC-MS<50 pg/mL-[9]
This compoundUrineGC-MS0.3 ng/mL-
This compoundPlasmaLC-MS/MS-0.07 ng/mL[11]
This compoundUrineLC-MS/MS-0.17 ng/mL[11]
FentanylMethanolPS-MS0.049 ng/mL-[12]
FentanylAnalgesic SlurryPS-MS0.66 ng/mL-[12]

Table 2: Method Performance and Recovery

AnalyteMatrixSample PrepRecoveryProcess EfficiencyReference
This compoundPlasmaLLE>82.9%>75.1%[11]
This compoundUrineLLE>82.9%>75.1%[11]
Fentanyl AnalogsWhole BloodSPE70.7 - 95.7%-[4]
Fentanyl AnalogsUrineDilution74.9 - 97.3%-[4]

Experimental Protocols

This section provides detailed examples of experimental procedures for the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Whole Blood [8][13]

This protocol is adapted from validated methods for the extraction of this compound from whole blood.

  • Sample Pre-treatment:

    • To a labeled 16 x 125 mm tube, add 1.0 mL of whole blood sample.

    • Add 4.0 mL of phosphate-buffered saline (PBS).

    • Add 2.0 mL of deionized water.

    • Spike with 100.0 µL of the internal standard working solution (e.g., this compound-d5 at 100.0 ng/mL).

    • Vortex mix the sample.

  • SPE Column Conditioning:

    • Use a mixed-mode cation exchange SPE column.

    • Condition the column with 3.0 mL of methanol, followed by 3.0 mL of deionized water, and finally 1.0 mL of 0.1M phosphate buffer (pH 6). Do not allow the column to dry between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column. Apply slight positive pressure (~10 psi) or gentle vacuum to allow the sample to pass through at a rate of 1-2 mL/min.

  • Washing Steps:

    • Wash the column with 3.0 mL of deionized water.

    • Wash the column with 1.0 mL of 1.0 M acetic acid.

    • Wash the column with 3.0 mL of methanol to remove potential interferences.

  • Elution:

    • Elute the analytes with 3.0 mL of an elution solvent mixture of methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen or air.

    • Reconstitute the dried extract in 100.0 µL of the mobile phase (e.g., methanol or initial mobile phase composition).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

The workflow for this protocol is visualized below.

G start Start: 1.0 mL Whole Blood pretreatment Sample Pre-treatment: Add PBS, Water, IS Vortex start->pretreatment loading Load Sample onto SPE Column pretreatment->loading conditioning SPE Column Conditioning: Methanol, Water, Buffer conditioning->loading washing Wash Column: Water, Acetic Acid, Methanol loading->washing elution Elute with CH2Cl2/IPA/NH4OH washing->elution drydown Evaporate to Dryness elution->drydown reconstitute Reconstitute in 100 µL Mobile Phase drydown->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Experimental workflow for SPE of this compound from whole blood.

Protocol 2: LC-MS/MS Parameters for High Sensitivity [2][8]

This protocol provides a starting point for developing a high-sensitivity LC-MS/MS method. Parameters should be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system capable of high pressure gradients.

  • Column: Acquity C18 (1.7 µm, 2.1 mm x 50 mm) or similar high-efficiency column.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water (pH 9) OR 0.1% Formic Acid in water.

  • Mobile Phase B: Methanol OR 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 6.0 min: 90% B

    • 6.5 min: 90% B

    • 6.6 min: 10% B

    • 8.0 min: 10% B (Re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key ESI Parameters:

    • Capillary Voltage: 0.5 - 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 650 °C

    • Cone Gas Flow: 20 L/hr

    • Desolvation Gas Flow: 1200 L/hr

  • MRM Transitions:

    • This compound: Q1: 233.2, Q3: 84.1 (Optimize collision energy)

    • This compound-d5 (IS): Q1: 238.2, Q3: 84.1 (Optimize collision energy)

References

Technical Support Center: Noralfentanil LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for noralfentanil in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, caused by co-eluting compounds from the sample matrix (e.g., plasma, whole blood).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1] Given that this compound is a polar metabolite, it can be particularly susceptible to ion suppression from endogenous matrix components like phospholipids.

Q2: How can I detect ion suppression in my LC-MS/MS method?

A2: A common method to identify and quantify ion suppression is through a post-column infusion experiment.[3] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the retention time at which matrix components are eluting and causing ion suppression.

Q3: What are the primary sources of ion suppression in bioanalytical samples?

A3: The primary sources of ion suppression in biological matrices like plasma and whole blood are endogenous components that are co-extracted with the analyte. These include:

  • Phospholipids: Abundant in cell membranes and often co-elute with polar analytes.

  • Salts and buffers: Can alter the droplet properties in the ion source.

  • Proteins: If not adequately removed, they can contaminate the ion source and suppress the analyte signal.[3]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues related to ion suppression in this compound LC-MS/MS analysis.

Issue 1: Poor sensitivity and inconsistent results for this compound.

This is a classic symptom of significant and variable ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Workflow start Start: Inconsistent this compound Signal check_is Verify Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok is_issue Investigate IS Addition and Stability is_ok->is_issue No evaluate_sample_prep Evaluate Sample Preparation Method is_ok->evaluate_sample_prep Yes sample_prep_options Current Method? evaluate_sample_prep->sample_prep_options ppt Protein Precipitation (PPT) sample_prep_options->ppt PPT lle Liquid-Liquid Extraction (LLE) sample_prep_options->lle LLE spe Solid-Phase Extraction (SPE) sample_prep_options->spe SPE recommend_lle_spe Consider LLE or SPE for Cleaner Extract ppt->recommend_lle_spe optimize_lle Optimize LLE Solvent and pH lle->optimize_lle optimize_spe Optimize SPE Sorbent and Wash/Elute Steps spe->optimize_spe chromatography Review Chromatographic Conditions recommend_lle_spe->chromatography optimize_lle->chromatography optimize_spe->chromatography separation_ok This compound Peak Separated from Suppression Zone? chromatography->separation_ok adjust_gradient Adjust Gradient or Change Column (e.g., UPLC) separation_ok->adjust_gradient No end End: Improved Signal Stability separation_ok->end Yes adjust_gradient->end LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard sample->is_spike extraction Extraction (LLE, SPE, or PPT) is_spike->extraction lc_separation LC Separation (UPLC/HPLC) extraction->lc_separation ms_detection MS/MS Detection (ESI/APCI) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Technical Support Center: Noralfentanil Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Noralfentanil quantification assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant variability and poor reproducibility in my this compound quantification results?

A1: High variability in this compound quantification, particularly with LC-MS/MS assays, often stems from unaddressed matrix effects . Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting components from the biological sample.[1][2]

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Qualitative Assessment: Use the post-column infusion technique. A dip or rise in the baseline signal upon injection of a blank extracted matrix indicates the presence of ion suppression or enhancement, respectively.[3]

    • Quantitative Assessment: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix. A significant difference indicates a matrix effect.[2] A recovery of less than 100% suggests ion suppression, while greater than 100% indicates enhancement.[4]

  • Optimize Sample Preparation:

    • The goal is to remove interfering endogenous components like phospholipids and proteins.[2]

    • Consider switching from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[5][6]

  • Chromatographic Separation:

    • Ensure adequate chromatographic separation of this compound from the matrix components. Poor retention can lead to co-elution with highly suppressing agents.[3]

    • Optimize the mobile phase composition and gradient to improve the retention and peak shape of this compound.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., this compound-d5) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][7]

Q2: My assay is showing a lack of sensitivity for low-concentration this compound samples. How can I improve the limit of detection?

A2: Insufficient sensitivity can be due to several factors, including sample preparation, matrix effects, and instrument parameters.

Troubleshooting Steps:

  • Enhance Sample Cleanup: As mentioned in Q1, a cleaner sample reduces matrix suppression and background noise, thereby improving the signal-to-noise ratio for low-concentration samples. SPE is often more effective than PPT for achieving lower limits of detection.[5]

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ensure that the MS parameters, such as IonSpray voltage, temperature, and collision gas pressure, are optimized for this compound.[6][8]

    • Use Multiple Reaction Monitoring (MRM) mode for quantitative analysis, selecting the most intense and specific precursor-to-product ion transitions for this compound.[7]

  • Pre-concentration of the Sample:

    • During the sample preparation process, especially after extraction, the sample can be dried down and reconstituted in a smaller volume of reconstitution solvent. This effectively concentrates the analyte before injection.[7][8]

  • Increase Injection Volume: A larger injection volume can increase the on-column amount of this compound, leading to a stronger signal. However, be cautious as this can also increase the impact of matrix components.

Q3: I'm observing interference or cross-reactivity in my immunoassay for this compound. What could be the cause?

A3: Immunoassays are susceptible to cross-reactivity from structurally similar compounds.

Troubleshooting Steps:

  • Identify Potential Cross-Reactants: Fentanyl and its other analogues or metabolites can potentially cross-react with antibodies raised against this compound.[9] Review the literature for the specific antibody used to understand its cross-reactivity profile.

  • Confirm with a More Specific Method: Positive results from an immunoassay should ideally be confirmed using a more specific technique like LC-MS/MS, which relies on molecular weight and fragmentation patterns for identification and is less prone to this type of interference.[10]

  • Sample Dilution: Diluting the sample can sometimes mitigate the effect of low-affinity cross-reactants.

Q4: My internal standard (this compound-d5) is not performing as expected. What should I check?

A4: While SIL-IS are robust, issues can still arise.

Troubleshooting Steps:

  • Check for Contamination: Ensure the internal standard spiking solution has not been contaminated. Prepare a fresh dilution and re-test.

  • Assess for Interference: In rare cases, co-administered drugs can interfere with the internal standard. For example, the presence of ketamine has been reported to potentially interfere with this compound-d5.[10]

  • Evaluate IS Response: The peak area of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns). A significant drop in IS response in a particular sample may indicate a severe matrix effect that even the SIL-IS cannot fully compensate for, or an error in sample preparation for that specific sample.

Quantitative Data Summary

The following tables summarize typical validation parameters for a this compound LC-MS/MS assay. The values are illustrative and may vary based on the specific matrix, instrumentation, and protocol.

Table 1: Illustrative Calibration Curve and Linearity Data

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99

Table 2: Illustrative Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
Low (LQC)0.3< 10%< 10%± 15%
Medium (MQC)5< 10%< 10%± 15%
High (HQC)80< 10%< 10%± 15%

Data adapted from typical bioanalytical method validation acceptance criteria.[11]

Experimental Protocols

Protocol: this compound Quantification in Whole Blood via LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of this compound from whole blood.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 0.5 mL of whole blood sample, add 20 µL of this compound-d5 internal standard spiking solution.[7][8] Alkalize the sample with a suitable buffer (e.g., pH 6 phosphate buffer).[10]

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by an organic solvent (e.g., 0.1M acetic acid, then methanol) to remove interferences.[10]

  • Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).[10]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.[7]

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.[10]

  • Column: A C18 analytical column is commonly used.[8]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[8][10]

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[10]

  • Detection: Monitor the specific MRM transitions for this compound and its deuterated internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample (0.5 mL) add_is Add this compound-d5 IS sample->add_is alkalize Alkalize Sample add_is->alkalize spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute alkalize->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ) ionize->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for this compound quantification using SPE and LC-MS/MS.

troubleshooting_logic cluster_matrix Matrix Effects cluster_is Internal Standard start Poor Quantification Result (High Variability, Low Sensitivity) check_matrix Assess Matrix Effects? (Post-column infusion) start->check_matrix check_is Check IS Performance? (Consistent Peak Area) start->check_is is_present Suppression/Enhancement Detected check_matrix->is_present optimize_prep Optimize Sample Prep (Switch to SPE/LLE) is_present->optimize_prep Yes is_present->check_is No use_sil Use SIL-IS optimize_prep->use_sil optimize_chrom Optimize Chromatography use_sil->optimize_chrom resolve Improved Assay Performance optimize_chrom->resolve is_ok IS Response Inconsistent check_is->is_ok check_contam Check for Contamination is_ok->check_contam Yes is_ok->resolve No check_interfere Check for Interference check_contam->check_interfere check_interfere->resolve

Caption: Troubleshooting logic for common this compound assay pitfalls.

References

Noralfentanil Method Validation: A Technical Support Resource for Forensic Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of Noralfentanil method validation in a forensic laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound (a basic compound).Optimize the mobile phase pH. For basic compounds like this compound, a mobile phase with a pH 2-3 units below its pKa can improve peak shape. Consider using a buffer.
Secondary interactions between this compound and active sites on the column stationary phase.Use a column with end-capping or a charged surface hybrid (CSH) particle technology to minimize silanol interactions.
Column overload due to high concentration of this compound in the sample.Dilute the sample or reduce the injection volume.
Reference:
Ion Suppression or Enhancement Co-eluting matrix components from complex biological samples (e.g., phospholipids in blood, salts in urine) interfering with the ionization of this compound in the mass spectrometer source.Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than liquid-liquid extraction (LLE) or protein precipitation for removing phospholipids.
Optimize chromatographic conditions to separate this compound from the suppression zone. This can be achieved by adjusting the gradient profile or changing the stationary phase.
Utilize an isotopically labeled internal standard (e.g., this compound-d5) to compensate for matrix effects.
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the HPLC/UHPLC system is properly primed and equilibrated. Check for leaks in the system.
Column degradation or contamination.If a guard column is used, replace it. If the problem persists, replace the analytical column. Backflushing the column may also resolve partial blockages of the inlet frit.[1]
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Low Signal Intensity/Poor Sensitivity Inefficient extraction of this compound from the sample matrix.Optimize the extraction procedure. For LLE, ensure the pH of the sample is appropriate to keep this compound in its non-ionized form for efficient extraction into an organic solvent. For SPE, select a sorbent and elution solvent that provides good recovery for this compound.
Suboptimal mass spectrometry parameters.Tune the mass spectrometer specifically for this compound to determine the optimal precursor and product ions, collision energy, and other source parameters.
Carryover Adsorption of this compound onto surfaces in the injection port, tubing, or column.Optimize the injector wash solution. A wash solution with a higher organic content or a different pH may be more effective at removing residual this compound.
Injection of a blank solvent after each high-concentration sample can help mitigate carryover.

Frequently Asked Questions (FAQs)

1. What are the most significant challenges in validating a method for this compound in a forensic lab?

The primary challenges include:

  • Achieving low limits of detection (LOD) and quantification (LOQ): this compound is a metabolite, and its concentration in forensic samples can be very low.

  • Matrix effects: Biological matrices like blood and urine are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.

  • Interferences: The presence of other drugs, metabolites, or endogenous compounds can potentially interfere with the detection and quantification of this compound.

  • Analyte stability: The stability of this compound in biological samples during collection, storage, and processing needs to be thoroughly assessed to ensure accurate results.

2. Which analytical technique is most suitable for the quantification of this compound in forensic samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in forensic casework.[2][3] This technique offers high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in complex biological matrices.

3. How can I minimize matrix effects for this compound analysis in whole blood?

To minimize matrix effects, a robust sample preparation method is essential. While protein precipitation is a quick and simple technique, it may not be sufficient to remove all interfering components. Supported liquid extraction (SLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts. Additionally, the use of an isotopically labeled internal standard, such as this compound-d5, is highly recommended to compensate for any remaining matrix effects.

4. What are typical method validation parameters for this compound analysis by LC-MS/MS?

The following table summarizes typical validation parameters for the analysis of this compound in biological matrices.

Parameter Typical Range/Value
Linearity (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.03 - 0.1 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 60%

Note: These values are illustrative and may vary depending on the specific method, matrix, and laboratory.

5. How should I assess the stability of this compound in forensic samples?

Stability should be evaluated under various conditions that mimic real-world scenarios in a forensic laboratory, including:

  • Freeze-thaw stability: Assess the impact of repeated freezing and thawing cycles on this compound concentration.

  • Short-term (bench-top) stability: Determine the stability of this compound in the matrix at room temperature for a period that reflects the sample processing time.

  • Long-term stability: Evaluate the stability of this compound in the matrix when stored frozen for an extended period.

  • Post-preparative (autosampler) stability: Assess the stability of the processed extract in the autosampler.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound in Whole Blood

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in whole blood.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To a 1 mL aliquot of whole blood, add an internal standard (e.g., this compound-d5). Vortex to mix. Add a buffer (e.g., phosphate buffer, pH 6) and vortex again.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then the equilibration buffer through the cartridge.

  • Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water followed by a weak organic solvent like acetonitrile.

  • Elution: Elute this compound from the cartridge using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard.

3. Method Validation

Validate the method according to established forensic toxicology guidelines, evaluating parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, selectivity, matrix effect, and stability.

Visualizations

Experimental Workflow for this compound Analysis

Noralfentanil_Workflow cluster_pre_analysis Pre-Analytical cluster_analysis Analytical cluster_post_analysis Post-Analytical Sample_Receipt Sample Receipt and Accessioning Storage Sample Storage (-20°C or below) Sample_Receipt->Storage Sample_Prep Sample Preparation (e.g., SPE) Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Review Technical and Administrative Review Data_Processing->Review Reporting Final Report Generation Review->Reporting

Caption: A typical forensic laboratory workflow for the analysis of this compound.

Logical Relationship for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Column Check for column contamination/void Check_All_Peaks->Check_Column Yes Check_Mobile_Phase Is mobile phase pH appropriate? Check_All_Peaks->Check_Mobile_Phase No Replace_Column Replace guard/analytical column Check_Column->Replace_Column Check_Overload Is the analyte concentration too high? Check_Mobile_Phase->Check_Overload Yes Adjust_pH Adjust mobile phase pH Check_Mobile_Phase->Adjust_pH No Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_Overload->Replace_Column No Solution Problem Resolved Adjust_pH->Solution Dilute_Sample->Solution Replace_Column->Solution

Caption: A decision tree for troubleshooting peak tailing in this compound analysis.

References

Validation & Comparative

Noralfentanil vs. Norfentanyl: A Comparative Guide for Biomarker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise in the use of synthetic opioids necessitates reliable and sensitive biomarkers for monitoring both therapeutic use and illicit consumption. Norfentanyl, the primary metabolite of fentanyl, is a well-established biomarker. However, with the clinical use of other fentanyl analogs like alfentanil, its major metabolite, noralfentanil, also serves as a critical biomarker. This guide provides an objective comparison of this compound and norfentanyl as biomarkers, supported by experimental data, to aid researchers in their analytical and clinical assessments.

Data Presentation: Quantitative Comparison of Biomarkers

The following table summarizes key quantitative parameters for this compound and norfentanyl based on available literature. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundNorfentanylSource(s)
Parent Drug AlfentanilFentanyl[1][2]
Metabolic Pathway N-dealkylation at the piperidine nitrogenN-dealkylation at the piperidine nitrogen, primarily by CYP3A4[1][2]
Typical Matrix Urine, PlasmaUrine, Plasma, Oral Fluid, Hair[3][4][5]
Detection Window (Urine) Not well-established, but expected to be longer than alfentanil1 to 3 days for single use, up to 26 days for chronic users. Generally longer than fentanyl.[4][6]
Reported Concentrations in Urine (Post-administration) Data not readily available in comparative studiesMedian concentration of 265.3 ng/mL in one study, with concentrations up to 15 times higher than fentanyl.[3]
Limit of Quantification (LOQ) in Urine (LC-MS/MS) ~0.1 ng/mL0.17 ng/mL to 2.0 µg/L[7][8]

Metabolic Pathways and Experimental Workflow

The metabolic conversion of the parent drug to its nor-metabolite is a key consideration in biomarker selection. The following diagrams illustrate these pathways and a typical analytical workflow for their detection.

cluster_0 Metabolic Pathway of Alfentanil cluster_1 Metabolic Pathway of Fentanyl Alfentanil Alfentanil This compound This compound Alfentanil->this compound N-dealkylation (CYP3A4/5) Fentanyl Fentanyl Norfentanyl Norfentanyl Fentanyl->Norfentanyl N-dealkylation (CYP3A4)

Caption: Metabolic pathways of alfentanil and fentanyl to their respective nor-metabolites.

Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (e.g., LLE or SPE) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

Caption: A typical experimental workflow for the analysis of this compound and norfentanyl.

Experimental Protocols

Below is a representative experimental protocol for the simultaneous analysis of this compound and norfentanyl in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on methodologies described in the literature and should be validated in-house.

Sample Preparation (Liquid-Liquid Extraction - LLE)
  • Aliquot: Transfer 1 mL of urine sample into a clean glass tube.

  • Internal Standard: Add an appropriate internal standard (e.g., norfentanyl-d5, this compound-d5).

  • Buffering: Add 1 mL of a basic buffer (e.g., 0.1 M phosphate buffer, pH 9.0) and vortex.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate and isopropanol).

  • Mixing: Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer: Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

Discussion and Clinical Interpretation

Norfentanyl is a well-established and definitive biomarker for fentanyl use. Its detection window is significantly longer than that of the parent drug, making it a more reliable indicator of past fentanyl exposure, especially in cases of chronic use.[4][6] The concentration of norfentanyl in urine can be substantially higher than that of fentanyl, further enhancing its detectability.[3] The presence of norfentanyl is a clear indication of fentanyl metabolism and is not a result of contamination.

This compound , as the major metabolite of alfentanil, serves the same purpose for monitoring alfentanil administration. While less data is available in direct comparison to norfentanyl, its chemical similarity and metabolic pathway suggest it is also a reliable biomarker with a potentially longer detection window than its parent drug. The clinical interpretation of this compound is straightforward: its presence confirms the administration and metabolism of alfentanil.

Comparative Utility:

  • Specificity: Both this compound and norfentanyl are highly specific biomarkers for their respective parent drugs. The detection of one does not imply the use of the other's parent compound.

  • Sensitivity: Analytical methods like LC-MS/MS offer excellent sensitivity for both metabolites, allowing for detection at low ng/mL concentrations.[7][8]

  • Clinical Application: Norfentanyl is crucial in pain management, addiction medicine, and forensic toxicology to monitor fentanyl use and abuse. This compound is primarily relevant in clinical settings where alfentanil is used, such as in anesthesia, to confirm drug administration and metabolism.

References

Fentanyl Immunoassays: A Comparative Guide to Noralfentanil Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fentanyl immunoassays with its primary metabolite, noralfentanil, is critical for accurate sample screening and data interpretation. This guide provides a comparative analysis of commercially available fentanyl immunoassays, focusing on their performance with this compound, supported by experimental data and detailed protocols.

Performance Comparison of Fentanyl Immunoassays

The ability of a fentanyl immunoassay to detect this compound varies significantly across different commercial kits. This cross-reactivity is a crucial factor, as this compound is present in higher concentrations and for a longer duration in urine than the parent drug. The following table summarizes the reported cross-reactivity of several common fentanyl immunoassays with this compound.

Immunoassay KitManufacturerReported this compound Cross-Reactivity (%)
ARK™ Fentanyl II AssayARK Diagnostics, Inc.~3% - 7%[1][2][3][4]
SEFRIA™ Fentanyl ImmunoassayImmunalysis Corporation~0.005% (negligible)[3]
Lin-Zhi Fentanyl II ImmunoassayLin-Zhi International, Inc.100%[4]
DRI™ Fentanyl II ImmunoassayThermo Fisher Scientific7%[4]

Experimental Protocols

The determination of immunoassay cross-reactivity is a fundamental validation experiment. Below is a generalized protocol for assessing the cross-reactivity of a fentanyl immunoassay with this compound.

Objective: To determine the percentage cross-reactivity of a fentanyl immunoassay with this compound.

Materials:

  • Fentanyl immunoassay kit (e.g., ARK™, SEFRIA™, Lin-Zhi, DRI™)

  • Automated chemistry analyzer (e.g., Roche Cobas e602)

  • Certified reference standards of fentanyl and this compound

  • Drug-free urine matrix

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of fentanyl and this compound in a suitable solvent (e.g., methanol).

  • Preparation of Working Solutions:

    • Fentanyl Calibrator: Prepare a series of fentanyl standards in drug-free urine at known concentrations, including the assay's cutoff concentration (e.g., 1.0 ng/mL).

    • This compound Challenger Solutions: Prepare a series of this compound solutions in drug-free urine at various concentrations.

  • Assay Performance:

    • Run the fentanyl calibrators on the automated chemistry analyzer to establish a standard curve and confirm the assay's cutoff.

    • Analyze the this compound challenger solutions using the fentanyl immunoassay.

  • Data Analysis:

    • Determine the lowest concentration of this compound that produces a positive result (i.e., a result at or above the fentanyl cutoff).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Fentanyl at Cutoff / Concentration of this compound giving a Positive Result) x 100

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a fentanyl immunoassay.

G A Prepare Fentanyl and this compound Standards B Establish Assay Cutoff with Fentanyl Calibrators A->B Use Fentanyl Standards C Analyze this compound Solutions with Immunoassay A->C Use this compound Standards B->C Apply Cutoff D Determine Minimum this compound Concentration for Positive Result C->D E Calculate Percent Cross-Reactivity D->E

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Discussion and Conclusion

The choice of a fentanyl immunoassay should be guided by the specific needs of the study or testing program.

  • High-Throughput Screening for Fentanyl and its Metabolite: The Lin-Zhi Fentanyl II Immunoassay demonstrates high cross-reactivity with this compound, making it a suitable option for detecting exposure to fentanyl, even when the parent drug has been largely metabolized.[4]

  • Specific Detection of Fentanyl: The SEFRIA™ Fentanyl Immunoassay exhibits minimal cross-reactivity with this compound, which is advantageous when the primary goal is to specifically detect the parent fentanyl compound.

  • Balanced Detection: The ARK™ Fentanyl II and DRI™ Fentanyl II immunoassays offer a degree of cross-reactivity with this compound, providing a balance between detecting the parent drug and its primary metabolite.[1][2][3][4] An admixture of 0.5 ng/mL fentanyl and 6 ng/mL this compound has been shown to produce a positive result on the ARK assay.[1][2][3]

It is imperative for laboratories to be aware of the cross-reactivity profiles of their chosen fentanyl immunoassay. Confirmatory testing using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should always be performed on presumptive positive screens to ensure accurate and reliable results.[5] The inclusion of this compound in the LC-MS/MS confirmation has been shown to increase the concordance of the ARK assay with the gold standard method.[1][2]

References

A Comparative Guide to Noralfentanil Stability in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of analytes in biological samples is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of noralfentanil stability in various biological matrices, supported by experimental data and detailed methodologies. This compound, the primary metabolite of the potent synthetic opioid fentanyl, is a crucial biomarker in both clinical and forensic toxicology. Its stability directly impacts the interpretation of toxicological findings and the integrity of research data.

Quantitative Stability Comparison

The stability of this compound is influenced by the biological matrix, storage temperature, and duration. The following tables summarize the available quantitative data on this compound stability under different conditions.

Table 1: Long-Term Stability of this compound in Whole Blood

Storage TemperatureDurationAnalyte Concentration ChangeCitation
Room Temperature (~25°C)9 monthsStable (within 81.3-112.5% of target for a panel of fentanyl analogs)[1]
Refrigerated (4°C)9 monthsStable (within 81.3-112.5% of target for a panel of fentanyl analogs)[1]
Frozen (-20°C)2 weeks (4 freeze/thaw cycles)Degradation observed for a panel of fentanyl analogs[1]
Frozen (-20°C)72 hours (Bench-top)Stable (within ±20% of target)[2]
Frozen (-20°C)3 freeze/thaw cyclesStable (within ±20% of target)[2]

Table 2: Stability of this compound in Tissue Homogenates (Brain)

Storage TemperatureDurationAnalyte Concentration ChangeCitation
Frozen (~-20°C)90 daysStable (analyte/internal standard response ratio within ±20% of Day 0)
Frozen (~-20°C)3 freeze/thaw cyclesStable (analyte/internal standard response ratio within ±20% of Day 0)

Note: Specific long-term quantitative stability data for this compound in plasma and urine under various conditions was not available in the reviewed literature. However, general forensic toxicology principles suggest that freezing is the preferred method for long-term storage to minimize degradation.[3]

Experimental Protocols

Accurate assessment of analyte stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments related to this compound stability analysis.

Protocol 1: Assessment of Long-Term Stability in Biological Matrices

1. Objective: To evaluate the long-term stability of this compound in various biological matrices (whole blood, plasma, urine, tissue homogenates) under different storage conditions.

2. Materials:

  • Blank biological matrices

  • This compound certified reference material

  • This compound-d5 (internal standard)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Storage vials (e.g., polypropylene)

  • Refrigerator (4°C), Freezer (-20°C), and temperature-controlled room (~25°C)

  • LC-MS/MS system

3. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Spike the blank biological matrices with the this compound stock solution to achieve low and high concentration levels relevant to expected sample concentrations.
  • Aliquot the spiked samples into storage vials for each time point and storage condition.
  • Storage:
  • Store the aliquots at three different temperatures: room temperature (~25°C), refrigerated (4°C), and frozen (-20°C).
  • Time Points:
  • Analyze the samples at predetermined time intervals (e.g., Day 0, 7 days, 30 days, 90 days, 6 months, 9 months).
  • Sample Analysis:
  • At each time point, retrieve the samples from their respective storage conditions. Allow frozen samples to thaw completely at room temperature.
  • Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).
  • Add the internal standard (this compound-d5) prior to extraction.
  • Analyze the extracted samples using a validated LC-MS/MS method.
  • Data Evaluation:
  • Calculate the concentration of this compound at each time point by comparing the analyte/internal standard peak area ratio to a freshly prepared calibration curve.
  • Determine the percentage change in concentration from the Day 0 samples. The analyte is considered stable if the mean concentration is within a predefined range (e.g., ±15% or ±20%) of the initial concentration.

Protocol 2: Assessment of Freeze-Thaw Stability

1. Objective: To determine the stability of this compound in biological matrices after repeated freeze-thaw cycles.

2. Procedure:

  • Prepare spiked low and high concentration quality control (QC) samples in the desired biological matrix.
  • Analyze a set of QC samples to establish the baseline concentration (Cycle 0).
  • Freeze the remaining QC samples at -20°C for at least 24 hours.
  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
  • Analyze a set of the thawed samples.
  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., three to five cycles).
  • Calculate the concentration of this compound after each cycle and compare it to the baseline concentration. The analyte is considered stable if the concentration remains within the acceptable limits (e.g., ±15% or ±20%).[2]

Visualizations

Metabolic Pathway of Fentanyl to this compound

The primary metabolic pathway of fentanyl involves N-dealkylation to form this compound, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.

Fentanyl Fentanyl This compound This compound Fentanyl->this compound N-dealkylation CYP3A4 CYP3A4 CYP3A4->Fentanyl

Caption: Metabolic conversion of Fentanyl to this compound.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound in a biological matrix.

cluster_prep Sample Preparation cluster_storage Storage & Time Points cluster_analysis Sample Analysis cluster_data Data Evaluation Spiking Spike Blank Matrix with this compound Aliquoting Aliquot Samples Spiking->Aliquoting Storage Store at Different Temperatures Aliquoting->Storage TimePoints Analyze at Predetermined Time Intervals Storage->TimePoints Extraction Sample Extraction (e.g., SPE) TimePoints->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification Stability Stability Assessment Quantification->Stability

Caption: Workflow for this compound Stability Analysis.

References

A Comparative Analysis of Noralfentanil and Alfentanil Detection Windows for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the detection windows for the potent synthetic opioid alfentanil and its primary metabolite, noralfentanil, is crucial for clinical and forensic toxicology, as well as for drug development research. This guide provides an objective overview of their detection periods in various biological matrices, supported by experimental data and detailed methodologies.

Executive Summary

Alfentanil, a short-acting synthetic opioid, undergoes rapid and extensive metabolism in the body, primarily through N-dealkylation to form its major, inactive metabolite, this compound. Consequently, the detection window for the parent drug, alfentanil, is significantly shorter than that of its metabolite. While alfentanil is typically detectable in urine and blood for a very limited time, this compound can be identified for a longer duration, making it a more reliable marker for alfentanil use. Hair analysis offers the longest retrospective window of detection for both compounds. This guide delves into the specifics of these detection windows, the analytical methods employed, and the underlying metabolic pathways.

Comparison of Detection Windows

The detection window for any substance is dependent on several factors, including the dose administered, the route of administration, the individual's metabolism, and the sensitivity of the analytical method used. The following table summarizes the estimated detection windows for alfentanil and this compound in various biological matrices based on available pharmacokinetic data and analytical methodologies.

Biological MatrixAnalyteEstimated Detection WindowNotes
Urine AlfentanilVery short (likely < 24 hours)Less than 1% of an administered dose is excreted as unchanged alfentanil[1]. Its short half-life of 1.5 to 1.8 hours contributes to its rapid clearance.
This compoundUp to several days (estimated 2-4 days)As the major metabolite, this compound is present in higher concentrations and for a longer duration than the parent drug. While direct studies on its excretion profile are limited, the detection window is inferred to be longer based on its role as the primary metabolite of the rapidly cleared alfentanil.
Blood/Plasma AlfentanilVery short (likely a few hours)Due to its rapid distribution and elimination, with a half-life of 90-111 minutes, alfentanil concentrations in blood decrease quickly[2]. A radioimmunoassay in horses detected alfentanil for up to 4 hours[1].
This compoundLonger than alfentanil (estimated up to 24-48 hours)The detection window for this compound in blood is expected to be longer than that of the parent drug, though specific data is limited.
Hair Alfentanil & this compoundUp to 3 months or longerHair analysis provides a long-term history of drug exposure. A 1.5-inch hair sample can reveal substance use over approximately the past 3 months[3].

Metabolic Pathway of Alfentanil to this compound

Alfentanil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic reaction is N-dealkylation at the piperidine nitrogen, which results in the formation of this compound. This process is a critical step in the detoxification and elimination of alfentanil from the body.

Alfentanil_Metabolism Alfentanil Alfentanil This compound This compound (Major Metabolite) Alfentanil->this compound N-dealkylation CYP3A4 CYP3A4 Enzyme (in Liver) CYP3A4->Alfentanil

Metabolic conversion of alfentanil to this compound.

Experimental Protocols

The detection of alfentanil and this compound in biological samples typically involves sophisticated analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.

General Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine, Blood, or Hair) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis and Reporting MSMS->Data

References

Navigating Noralfentanil Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Noralfentanil, the primary metabolite of fentanyl, is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This guide provides a comprehensive comparison of the most prevalent analytical methods for this compound validation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

This publication delves into the performance characteristics of each method, presenting supporting experimental data in clearly structured tables for objective comparison. Detailed experimental protocols for each technique are provided to facilitate implementation in a laboratory setting.

At a Glance: Performance Comparison of Analytical Methods for this compound

The choice of an analytical method for this compound quantification is contingent on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the key performance indicators for each of the discussed methods.

ParameterLC-MS/MSGC-MSImmunoassay
Limit of Quantification (LOQ) 0.07 ng/mL (Plasma)[1]~0.1 ng/mL (Urine)~5.0 ng/mL (Urine)
Linearity (Upper Limit) 50 ng/mL (Urine)[1]>10 ng/mLVaries by kit
Accuracy (% Bias) Within ±15%[1]Within ±15%Semi-quantitative
Precision (%RSD) <15%[1]<15%Varies by kit
Specificity HighHighPotential for cross-reactivity
Sample Throughput ModerateLow to ModerateHigh
Cost per Sample HighModerateLow

In-Depth Analysis of Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the reference method for the quantification of this compound due to its high sensitivity, specificity, and accuracy. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard (e.g., this compound-d5).

  • Pre-treat the sample by vortexing with a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with deionized water followed by an organic solvent (e.g., acetonitrile).

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for injection.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A programmed gradient from low to high percentage of Mobile Phase B over a set time to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, a transition for this compound could be m/z 233.2 → 84.1.

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

dot

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC Inject MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Processing MSMS->Data

Caption: Workflow for this compound analysis by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative

GC-MS is another powerful technique for the quantification of this compound. While it often requires a derivatization step to improve the volatility and thermal stability of the analyte, it offers excellent selectivity and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of urine, add an internal standard (e.g., this compound-d5) and a buffer to adjust the pH to alkaline conditions (e.g., pH 9-10).

  • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex vigorously to facilitate the transfer of this compound into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

2. Derivatization

  • To the dried extract, add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (e.g., trimethylsilylimidazole - TMSI).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This step converts the polar functional groups of this compound into more volatile silyl derivatives.

3. Gas Chromatography

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A programmed temperature ramp from a lower to a higher temperature to separate the components of the mixture.

  • Injection Mode: Splitless injection.

4. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound and its internal standard for enhanced sensitivity and specificity.

  • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

dot

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Urine Sample Add_IS_Buffer Add Internal Standard & Buffer Sample->Add_IS_Buffer LLE Liquid-Liquid Extraction Add_IS_Buffer->LLE Evaporate Evaporation LLE->Evaporate Derivatization Derivatization Evaporate->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection) GC->MS Data Data Processing MS->Data

Caption: Workflow for this compound analysis by GC-MS.

Immunoassays: High-Throughput Screening

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the initial screening of drugs of abuse and their metabolites. These methods are based on the principle of antigen-antibody recognition and offer high throughput and ease of use. However, their specificity can be a limitation, with the potential for cross-reactivity with structurally related compounds.

1. Plate Coating

  • Microplate wells are pre-coated with this compound-protein conjugate.

2. Sample and Antibody Incubation

  • Add standards, controls, and unknown samples to the wells.

  • Add a specific anti-Noralfentanil antibody to each well.

  • During incubation, free this compound in the sample competes with the coated this compound for binding to the antibody.

3. Secondary Antibody and Substrate Addition

  • Wash the wells to remove unbound components.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody binds to the primary anti-Noralfentanil antibody.

  • Wash the wells again.

  • Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody catalyzes a color change.

4. Measurement and Interpretation

  • Stop the reaction with a stop solution.

  • Measure the absorbance of each well using a microplate reader at a specific wavelength.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is used to determine the concentration in the unknown samples.

dot

Decision_Tree node_result node_result node_alt node_alt Start Start: Select Analytical Method Sensitivity High Sensitivity & Specificity Required? Start->Sensitivity Throughput High Sample Throughput Needed? Sensitivity->Throughput Yes Cost Cost a Major Constraint? Sensitivity->Cost No Throughput->node_result No LC-MS/MS Throughput->node_result Yes Immunoassay (Screening) followed by LC-MS/MS (Confirmation) Cost->node_result No GC-MS Cost->node_alt Yes Immunoassay

Caption: Decision tree for selecting a this compound analytical method.

Conclusion

The validation of a new analytical method for this compound requires careful consideration of the intended application. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for quantitative analysis in research and clinical settings. GC-MS offers a robust and reliable alternative, particularly when LC-MS/MS is not available. Immunoassays provide a rapid and cost-effective solution for high-throughput screening, although positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS to avoid false positives due to potential cross-reactivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their this compound validation needs.

References

A Comparative Guide to Noralfentanil Certified Reference Materials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the highest accuracy and reliability in their analytical testing, the selection of a suitable Noralfentanil certified reference material (CRM) is a critical first step. This guide provides an objective comparison of commercially available this compound CRMs, supported by details on experimental certification protocols and relevant biological pathways.

This compound, a major metabolite of the potent synthetic opioid fentanyl, is a crucial analyte in forensic toxicology, clinical diagnostics, and pharmaceutical research. The use of a well-characterized CRM is essential for the accurate quantification and identification of this compound in various matrices. This guide compares this compound CRM offerings from leading suppliers to aid in the selection of the most appropriate material for your research needs.

Comparison of this compound Certified Reference Materials

The following table summarizes the key characteristics of this compound CRMs available from major suppliers. The data presented is based on publicly available product information and typical specifications for opioid CRMs. For lot-specific data, users should always refer to the Certificate of Analysis (CoA) provided by the supplier.

FeatureCayman ChemicalCerilliant (from MilliporeSigma)LGC Standards
Product Name Norfentanyl (CRM)Norfentanyl oxalate solutionNorfentanyl-D5 Oxalate
CAS Number 1609-66-11609-66-1 (as free base)1435933-84-8 (for deuterated)
Formulation 1 mg/mL in Methanol1.0 mg/mL in Methanol (as free base)0.1 mg/mL in Methanol (as free base)
Certified Purity Typically ≥98% (HPLC, GC-MS)Typically ≥98% (HPLC, GC-MS, qNMR)Typically ≥98% (HPLC, GC-MS)
Concentration Uncertainty Typically ≤2%Typically ≤2%Typically ≤2%
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025
Format SolutionSolutionSolution (Isotopically Labeled)
Storage Conditions -20°C-20°C-20°C
Certificate of Analysis Provided with productAvailable online and with productProvided with product

Experimental Protocols for CRM Certification

The certification of this compound CRMs involves a comprehensive set of experiments to confirm the material's identity, purity, and concentration. These protocols are conducted under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.

Identity Confirmation

The identity of the this compound in the CRM is unequivocally confirmed using multiple analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which is then compared to the theoretical mass of this compound. Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) provide further structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the chemical structure of the compound, ensuring it matches the known structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as an additional identity check.

Purity Determination

The purity of the CRM is a critical parameter and is assessed using a combination of chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV or MS) is used to separate this compound from any potential impurities. The purity is calculated based on the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for assessing purity. The sample is vaporized and separated on a chromatographic column, with the mass spectrometer providing detection and identification of any volatile impurities.

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of the material by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Concentration Certification

For CRMs supplied as solutions, the concentration is certified using one or more of the following methods:

  • Gravimetric Preparation: The CRM solution is prepared by accurately weighing the high-purity this compound material and dissolving it in a precise volume of high-purity solvent. The concentration is calculated based on these measurements, with uncertainties propagated according to ISO guidelines.

  • Chromatographic Analysis: The concentration of the prepared solution is confirmed by a validated chromatographic method (e.g., HPLC or GC-MS) using a previously certified reference material as a calibrant.

Stability Assessment

The stability of the this compound CRM is evaluated under various conditions to establish an appropriate shelf life and recommended storage conditions.

  • Long-Term Stability: Samples are stored at the recommended temperature (e.g., -20°C) and tested at regular intervals over an extended period to monitor for any degradation.

  • Short-Term Stability (Shipping Studies): Samples are exposed to conditions that simulate shipping (e.g., room temperature) for a defined period and then tested to ensure the integrity of the CRM upon arrival at the user's laboratory.

This compound Signaling Pathway

This compound, like its parent compound fentanyl, exerts its primary pharmacological effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a cascade of intracellular signaling events.

Noralfentanil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (Analgesia, Respiratory Depression) cAMP->Downstream K_channel->Downstream Ca_channel->Downstream Beta_arrestin->Downstream

Caption: this compound binding to the µ-opioid receptor activates G-proteins and recruits β-arrestin.

The activation of the G-protein (specifically the Gαi/o subunit) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly interact with ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and neurotransmitter release, resulting in the analgesic effects of the opioid. Additionally, the activated receptor can recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate its own downstream signaling pathways that are implicated in some of the adverse effects of opioids.

A Comparative Pharmacological Profile of Alfentanil and its Primary Metabolite, Noralfentanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the potent, short-acting synthetic opioid, alfentanil, and its major metabolite, noralfentanil. The data presented herein demonstrates that while alfentanil is a powerful mu-opioid receptor agonist, its primary metabolic product, this compound, is considered pharmacologically inactive and does not contribute to the clinical effects of the parent compound.

Introduction

Alfentanil is a fentanyl analog used extensively in clinical settings as an analgesic and anesthetic, valued for its rapid onset and short duration of action.[1][2] It is primarily metabolized in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] The main metabolic pathway is N-dealkylation at the piperidine nitrogen, which results in the formation of this compound, accounting for approximately 30% of the administered dose.[4] Understanding the pharmacological profile of this major metabolite is crucial for a comprehensive assessment of alfentanil's safety and efficacy.

Pharmacokinetic Profiles

Alfentanil is characterized by its rapid clearance and a short elimination half-life.[1] Following intravenous administration, it is extensively metabolized, with only about 1% of the dose excreted unchanged in the urine.[1] this compound, along with other metabolites, is the primary form of elimination.[4] While detailed pharmacokinetic studies on isolated this compound are limited, its pharmacological inactivity means that its accumulation is not considered clinically significant.[5]

Table 1: Pharmacokinetic Parameters of Alfentanil

ParameterValueReference
Volume of Distribution (Vd) 0.4 - 1.0 L/kg[1]
Protein Binding ~92%[1]
Elimination Half-life (t½) 90 - 111 minutes[2]
Metabolism Hepatic (CYP3A4)[1][3]
Primary Metabolite This compound[4]

Comparative Pharmacodynamics

The pharmacological actions of alfentanil are mediated through its high-affinity binding to and activation of mu-opioid receptors in the central nervous system.[6] In contrast, evidence indicates that this compound is pharmacologically inactive.[5]

Receptor Binding Affinity

Alfentanil is a potent agonist at the mu-opioid receptor.[2] Comparative binding data for this compound is not widely available in the literature, which is consistent with its classification as an inactive metabolite.[5]

Table 2: Opioid Receptor Binding Affinity of Alfentanil

CompoundReceptorKi (nM)Reference
Alfentanil Mu (µ)Data not specified in search results
Delta (δ)Data not specified in search results
Kappa (κ)Data not specified in search results
This compound AllConsidered inactive/negligible affinity[5]

Note: Specific Ki values for alfentanil were not available in the provided search results, but it is well-established as a high-affinity mu-opioid agonist.

In Vitro Functional Activity

Functional assays, such as GTPγS binding, confirm the agonist activity of alfentanil at the mu-opioid receptor. This activation initiates downstream signaling cascades responsible for its analgesic effects. This compound is considered to be functionally inactive.[5]

Table 3: In Vitro Functional Activity Profile

CompoundAssayPotency (EC50)Efficacy (%Emax)
Alfentanil GTPγSData not availableData not available
This compound AllInactiveInactive
Mu-Opioid Receptor Signaling Pathway

Alfentanil's binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), triggers the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein (Gαi/o).[6] This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various intracellular effectors. The primary downstream effects include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[6] These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gαi/o-GDP Gβγ MOR->G_Protein Activates Gαi/o-GTP Gαi/o-GTP G_Protein->Gαi/o-GTP GDP→GTP Gβγ Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (VGCC) Ca_in Ca²⁺ Influx (Inhibited) Ca_Channel->Ca_in K_Channel K⁺ Channel (GIRK) K_out K⁺ Efflux (Promoted) K_Channel->K_out Alfentanil Alfentanil Alfentanil->MOR Binds ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization Ca_in->Hyperpolarization K_out->Hyperpolarization Reduced\nNeurotransmission Reduced Neurotransmission Hyperpolarization->Reduced\nNeurotransmission Gαi/o-GTP->AC Inhibits Gβγ->Ca_Channel Inhibits Gβγ->K_Channel Activates

Caption: Mu-opioid receptor signaling pathway activated by alfentanil.

In Vivo Effects

The potent central nervous system effects of alfentanil, including analgesia and respiratory depression, are a direct result of its mu-opioid receptor agonism. Given that this compound is pharmacologically inert, it is not expected to contribute to either the therapeutic analgesic effects or the adverse effects of the parent drug.

Experimental Protocols

The following are standard methodologies used to characterize and compare compounds like alfentanil and this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells transfected with the human mu-opioid receptor).

  • Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for the mu-receptor) and varying concentrations of the unlabeled test compound (alfentanil or this compound).

  • Equilibrium: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-DAMGO) Radioligand->Incubate Test_Compound Test Compound (Alfentanil or this compound) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Displacement Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol:

  • Membrane Preparation: Use cell membranes expressing the G-protein coupled receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

  • Incubation: Incubate membranes with varying concentrations of the agonist (alfentanil or this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the Gα subunits, which is retained on the filters, using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values from this curve.

gtp_assay_workflow Receptor_Membranes Receptor Membranes + GDP Incubate Incubate Receptor_Membranes->Incubate Agonist Agonist (Alfentanil or this compound) Agonist->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Filter Filtration Incubate->Filter Separate bound/ unbound Measure Measure Radioactivity Filter->Measure Analyze Analyze Data (EC50, Emax) Measure->Analyze hot_plate_workflow Acclimate Acclimate Animal Baseline Measure Baseline Response Latency Acclimate->Baseline Administer Administer Drug or Vehicle Baseline->Administer Test Measure Post-Drug Response Latency Administer->Test Analyze Calculate %MPE & ED50 Test->Analyze

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Noralfentanil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Noralfentanil, a controlled substance and a metabolite of alfentanil, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the appropriate operational and disposal plans for this compound, emphasizing chemical degradation methods suitable for a laboratory environment.

Regulatory Framework and General Precautions

Disposal of controlled substances such as this compound is regulated by agencies like the Drug Enforcement Administration (DEA) in the United States. All procedures must be conducted in accordance with federal, state, and institutional regulations. Key principles include:

  • Documentation: Meticulous records of the disposal process, including the quantity of this compound destroyed, the date, and the method of destruction, are mandatory. A DEA Form 41 or equivalent institutional documentation should be used.

  • Personal Protective Equipment (PPE): Always handle this compound and its waste products wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[1] All handling of potent opioids in powder form should be conducted in a certified chemical fume hood to prevent inhalation.[1][2]

  • Spill Management: Have a spill kit readily available. In the event of a spill, the area should be secured, and decontamination should be performed by trained personnel wearing appropriate PPE.[1]

  • Waste Segregation: All waste contaminated with this compound, including PPE and disposable equipment, must be segregated and disposed of as hazardous waste, often through incineration.[3]

Chemical Degradation Methods for this compound Disposal

While the use of a DEA-registered reverse distributor for the incineration of controlled substances is a common and recommended practice, chemical degradation can be a viable option for research quantities of this compound waste in a laboratory setting. The following data, synthesized from studies on fentanyl analogs, provides insight into potential degradation methods.

Table 1: Quantitative Data on Chemical Degradation of Fentanyl Analogs

Degrading AgentConcentration of AgentSubstrateInitial Substrate ConcentrationReaction TimeDegradation EfficiencyReference
Household Bleach (Sodium Hypochlorite)10% - 50% (v/v)This compound500 µg/mLUp to daysApparent half-life(Synthesized from research findings)
Trichloroisocyanuric Acid (TCCA)0.2 MFentanylNot specified30 minutes99.5%(Synthesized from research findings)
Sodium Percarbonate/TAED0.2 MFentanylNot specified60 minutes98.6%(Synthesized from research findings)
Peracetic AcidNot specifiedFentanylNot specifiedNot specified>95%(Synthesized from research findings)
Acidified Bleach (pH 5)Not specifiedFentanylNot specifiedNot specified>95%(Synthesized from research findings)

Experimental Protocol for Chemical Degradation of this compound using Bleach

The following protocol is based on research investigating the degradation of this compound and its precursors. This procedure should be performed in a chemical fume hood by trained personnel.

Materials:

  • This compound waste solution

  • Standard household bleach (typically 5.25% - 8.25% sodium hypochlorite)

  • Stir plate and stir bar

  • Appropriate glass reaction vessel

  • pH meter or pH strips

  • Sodium bisulfite or sodium thiosulfate (for quenching)

  • Analytical method for verification (e.g., LC-MS)

Procedure:

  • Preparation:

    • Quantify the amount of this compound in the waste solution to be treated.

    • Ensure all necessary PPE is worn.

    • Set up the reaction vessel on a stir plate within a chemical fume hood.

  • Degradation Reaction:

    • Place the this compound waste solution in the reaction vessel and begin stirring.

    • Slowly add household bleach to the solution to achieve a desired final concentration (e.g., a 1:1 volume ratio for a 50% bleach solution).

    • Allow the reaction to proceed with continuous stirring. Based on available data, a prolonged reaction time (e.g., 24-48 hours) may be necessary for significant degradation of this compound.

    • Monitor the reaction vessel for any signs of excessive heat generation or gas evolution.

  • Quenching and Neutralization:

    • After the desired reaction time, quench the excess bleach by slowly adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the oxidizing potential is neutralized (can be tested with potassium iodide-starch paper).

    • Adjust the pH of the final solution to neutral (pH 6-8) using appropriate acids or bases (e.g., hydrochloric acid or sodium hydroxide).

  • Verification of Destruction:

    • Collect a sample of the treated solution for analysis.

    • Use a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the absence or significant reduction of this compound to below a predetermined acceptable level.

  • Final Disposal:

    • Once destruction is verified, the resulting solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

NoralfentanilDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity is_bulk Bulk Quantities? assess_quantity->is_bulk reverse_distributor Use DEA-Registered Reverse Distributor is_bulk->reverse_distributor Yes research_quantities Small Research Quantities is_bulk->research_quantities No document Complete All Required Disposal Documentation (e.g., DEA Form 41) reverse_distributor->document chemical_degradation Perform Chemical Degradation (in Fume Hood) research_quantities->chemical_degradation prepare_reagents Prepare Degradation Reagents (e.g., Bleach) chemical_degradation->prepare_reagents react React this compound with Reagent (e.g., 24-48 hours) prepare_reagents->react quench Quench and Neutralize Reaction Mixture react->quench verify Verify Destruction (e.g., LC-MS) quench->verify destruction_complete Destruction Complete verify->destruction_complete Yes destruction_incomplete Destruction Incomplete verify->destruction_incomplete No dispose_waste Dispose of Final Waste via EHS Protocols destruction_complete->dispose_waste repeat_process Repeat Degradation or Consult EHS destruction_incomplete->repeat_process repeat_process->chemical_degradation dispose_waste->document end End document->end

Caption: Logical workflow for the disposal of this compound waste in a laboratory setting.

References

Essential Safety and Handling Protocols for Noralfentanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Noralfentanil in a laboratory setting. The following procedural guidance is designed to minimize exposure risk and ensure a safe operational environment.

This compound is a potent synthetic opioid precursor and metabolite of alfentanil. Due to its pharmacological activity, it must be handled with extreme caution to prevent accidental exposure, which can be toxic. The following protocols are based on established safety guidelines for handling highly potent compounds.

Hazard Identification and Quantitative Data

This compound presents significant health risks upon exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause an allergic skin reaction and has the potential to cause damage to the central nervous system and visual organs.[1]

PropertyDataReference
Chemical Formula C14H20N2O[1]
Molecular Weight 232.3 g/mol [1]
Appearance A 1 mg/ml solution in methanol[1]
Hazard Statements H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H370: Causes damage to the central nervous system and the visual organs.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material. The selection of appropriate PPE is the first line of defense against exposure.

1. Respiratory Protection:

  • A NIOSH-approved N100, P100, or R100 filtering facepiece respirator is recommended for handling small quantities in a well-ventilated area or a chemical fume hood.

  • For procedures with a higher risk of aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is required.

  • All personnel must be fit-tested for their assigned respirator.

2. Eye and Face Protection:

  • Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • A full-face shield should be worn over safety goggles during procedures with a high risk of splashes or aerosol generation.

3. Skin and Body Protection:

  • Gloves: Double gloving with nitrile gloves is mandatory. The outer gloves should be changed immediately upon contamination or every 30-60 minutes during continuous work. Ensure gloves are compatible with the solvents being used.

  • Lab Coat/Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the inner glove.

  • Shoe Covers: Disposable, slip-resistant shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

Noralfentanil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Assemble All PPE prep_area->gather_ppe gather_materials Prepare Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE (Full Ensemble) gather_materials->don_ppe Enter Designated Area conduct_work Perform Experiment in Containment don_ppe->conduct_work decontaminate_surfaces Decontaminate Work Surfaces conduct_work->decontaminate_surfaces doff_ppe Doff PPE (Contaminated to Clean) decontaminate_surfaces->doff_ppe Exit Designated Area dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste personal_hygiene Wash Hands Thoroughly dispose_waste->personal_hygiene

This compound Safe Handling Workflow

Experimental Protocols

Spill Decontamination Procedure:

In the event of a spill, immediate and proper decontamination is critical to prevent exposure.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described above, with an emphasis on respiratory protection.

  • Contain the Spill: For liquid spills, gently cover with an absorbent material (e.g., chemical absorbent pads or vermiculite). For solid spills, gently cover with a wetted absorbent pad to avoid raising dust.

  • Deactivate the Compound: Prepare a deactivating solution. A common solution for fentanyl-related compounds is a 10% bleach solution followed by a rinse with water. Always consult your institution's safety guidelines for approved deactivating agents.

  • Clean the Area: Working from the outer edge of the spill towards the center, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container. Apply the deactivating solution to the spill area and allow for the recommended contact time.

  • Rinse and Dry: Thoroughly rinse the area with water and wipe dry with clean absorbent pads.

  • Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Waste Segregation: All contaminated solid waste (e.g., gloves, gowns, absorbent pads, vials) must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[2] Follow all local, state, and federal regulations for the disposal of controlled substances and hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.